Trimethylstannyldimethylvinylsilan
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H18SiSn |
|---|---|
Molecular Weight |
249.01 g/mol |
InChI |
InChI=1S/C4H9Si.3CH3.Sn/c1-4-5(2)3;;;;/h4H,1H2,2-3H3;3*1H3; |
InChI Key |
FUAJCOQVCUPPTL-UHFFFAOYSA-N |
SMILES |
C[Si](C)C=C.C[Sn](C)C |
Canonical SMILES |
C[Si](C)C=C.C[Sn](C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Trimethylstannyldimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylstannyldimethylvinylsilane is an organometallic compound that incorporates both a vinylsilane and an organostannane functional group. This unique combination suggests its potential as a versatile building block in organic synthesis. The vinylsilane moiety can participate in a variety of transformations, while the trimethylstannyl group is a well-established participant in cross-coupling reactions.[1][2]
This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, expected spectroscopic data, and potential reactivity of trimethylstannyldimethylvinylsilane. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar bifunctional reagents.
Predicted Chemical and Physical Properties
Quantitative data for trimethylstannyldimethylvinylsilane has been estimated based on the properties of structurally similar compounds, such as vinyltrimethylsilane and various trimethylstannyl derivatives.
| Property | Estimated Value |
| Molecular Formula | C7H18SiSn |
| Molecular Weight | 248.99 g/mol |
| Boiling Point | 180-200 °C (at atmospheric pressure) |
| Density | 1.1 - 1.2 g/mL |
| Refractive Index | 1.46 - 1.48 |
Proposed Synthesis
A plausible and efficient method for the synthesis of trimethylstannyldimethylvinylsilane is the hydrostannylation of an appropriate silyl-alkyne precursor, such as ethynyldimethylvinylsilane. This reaction typically proceeds with good regio- and stereoselectivity, often favoring the E-isomer.[2][3]
Experimental Protocol: Hydrostannylation of Ethynyldimethylvinylsilane
Warning: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Ethynyldimethylvinylsilane
-
Tributyltin hydride (or Trimethyltin hydride)
-
Azobisisobutyronitrile (AIBN) or a suitable palladium catalyst
-
Anhydrous toluene (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of ethynyldimethylvinylsilane in anhydrous toluene under an inert atmosphere, add a catalytic amount of AIBN (or palladium catalyst).
-
Slowly add a stoichiometric equivalent of tributyltin hydride (or trimethyltin hydride) to the reaction mixture at room temperature.
-
The reaction mixture is then heated to 80-100 °C and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the desired trimethylstannyldimethylvinylsilane.
Predicted Spectroscopic Data
The following spectroscopic data are estimations based on the known chemical shifts and characteristic frequencies of the trimethylstannyl and dimethylvinylsilyl functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 5.5 - 6.5 | m | - | Vinyl protons (-CH=CH₂) |
| 0.1 - 0.3 | s (with Sn satellites) | J(¹¹⁹Sn-¹H) ≈ 50-60 | Trimethylstannyl protons (-Sn(CH₃)₃) | |
| 0.0 - 0.2 | s | - | Dimethylsilyl protons (-Si(CH₃)₂) | |
| ¹³C | 130 - 140 | - | - | Vinyl carbons (-C H=C H₂) |
| -5 to -10 | - | J(¹¹⁹Sn-¹³C) ≈ 300-400 | Trimethylstannyl carbons (-Sn(C H₃)₃) | |
| -2 to 2 | - | - | Dimethylsilyl carbons (-Si(C H₃)₂) | |
| ¹¹⁹Sn | -50 to 0 | - | - | Trimethylstannyl tin (-Sn (CH₃)₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (vinyl) |
| ~2960 | Strong | C-H stretch (methyl) |
| ~1600 | Medium | C=C stretch (vinyl) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~840 | Strong | Si-C stretch |
| ~770 | Medium | Sn-C stretch |
Predicted Reactivity and Potential Applications
The bifunctional nature of trimethylstannyldimethylvinylsilane opens up a range of synthetic possibilities. The trimethylstannyl group is a prime candidate for Stille cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a variety of organic electrophiles.[4] The vinylsilane moiety can undergo reactions such as hydrosilylation, epoxidation, and electrophilic substitution.
A key potential application is in sequential cross-coupling reactions, where one functional group reacts selectively, leaving the other intact for a subsequent transformation.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
- 4. Allylstannanes and vinylstannanes from stannylcupration of C–C multiple bonds. Recent advances and applications in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Characterization of Trimethylstannyldimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of the organometallic compound trimethylstannyldimethylvinylsilane. Due to the limited availability of direct experimental data in peer-reviewed literature, this document provides a comprehensive, proposed methodology based on established synthetic routes and predicted characterization data derived from analogous compounds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel silylstannanes. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Organostannanes and organosilanes are versatile reagents in organic synthesis, finding application in cross-coupling reactions, radical chemistry, and as protecting groups. Compounds incorporating both silicon and tin moieties, such as trimethylstannyldimethylvinylsilane, offer unique reactivity profiles stemming from the distinct electrochemical properties of the Si-C and Sn-C bonds. The vinyl group provides a reactive handle for further functionalization, making this compound a potentially valuable building block in the synthesis of complex molecules and materials. This guide outlines a feasible synthetic protocol and the expected analytical characterization of the title compound.
Proposed Synthesis
A plausible and efficient method for the synthesis of trimethylstannyldimethylvinylsilane involves the nucleophilic substitution of a chlorosilane with a trimethylstannyl anion. The most common source of the trimethylstannyl nucleophile is trimethylstannyllithium, which can be prepared in situ from the reaction of hexamethylditin with methyllithium or via direct lithiation of trimethyltin chloride. The proposed reaction is the coupling of vinyldimethylchlorosilane with trimethylstannyllithium.
Reaction Scheme:
(CH₃)₃Sn-Li + Cl-Si(CH₃)₂CH=CH₂ → (CH₃)₃Sn-Si(CH₃)₂CH=CH₂ + LiCl
Experimental Protocol
Materials:
-
Hexamethylditin ((CH₃)₃Sn)₂
-
Methyllithium (in diethyl ether or hexane)
-
Vinyldimethylchlorosilane (CH₂=CHSi(CH₃)₂Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of Trimethylstannyllithium: To a solution of hexamethylditin (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of methyllithium (1.0 eq) dropwise. Stir the resulting mixture at this temperature for 30 minutes. The formation of the trimethylstannyllithium reagent is typically indicated by a change in color.
-
Reaction with Vinyldimethylchlorosilane: To the freshly prepared solution of trimethylstannyllithium, add vinyldimethylchlorosilane (1.0 eq) dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure trimethylstannyldimethylvinylsilane.
Characterization
The successful synthesis of trimethylstannyldimethylvinylsilane can be confirmed through a combination of spectroscopic techniques. The following sections detail the predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of trimethylstannyldimethylvinylsilane. The predicted chemical shifts are based on known values for similar structural motifs.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| (CH₃)₃Sn- | 0.1 - 0.3 | s | ²J(¹¹⁹Sn-¹H) ≈ 50-60 |
| -Si(CH₃)₂- | 0.2 - 0.4 | s | |
| -CH=CH₂ | 5.5 - 6.5 | m |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₃Sn- | -10 to -5 |
| -Si(CH₃)₂- | -5 to 0 |
| -CH=CH₂ | 130 - 140 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of trimethylstannyldimethylvinylsilane is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns arising from the cleavage of the Si-Sn, Si-C, and Sn-C bonds. The presence of tin isotopes will result in a characteristic isotopic cluster for tin-containing fragments.
Table 3: Predicted Major Mass Spectrometry Fragments
| m/z | Fragment Ion |
| 264 | [(CH₃)₃¹²⁰SnSi(CH₃)₂CH=CH₂]⁺ (Molecular Ion) |
| 249 | [M - CH₃]⁺ |
| 165 | [(CH₃)₃Sn]⁺ |
| 85 | [Si(CH₃)₂CH=CH₂]⁺ |
| 59 | [Si(CH₃)₃]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the vibrational frequencies of the various functional groups present in the molecule.
Table 4: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3050 - 3010 | =C-H stretch |
| 2960 - 2850 | C-H stretch (methyl) |
| 1610 - 1590 | C=C stretch (vinyl) |
| 1410 - 1390 | C-H bend (methyl) |
| 1250 - 1230 | Si-CH₃ bend |
| 840 - 790 | Si-C stretch |
| 770 - 750 | Sn-C stretch |
Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for trimethylstannyldimethylvinylsilane.
Characterization Logic
Caption: Logical flow for the characterization of the synthesized product.
Safety Considerations
Organotin compounds are known to be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the synthesis and characterization of trimethylstannyldimethylvinylsilane. The proposed synthetic route is based on well-established organometallic reactions, and the predicted spectroscopic data provide a benchmark for the characterization of this novel compound. This information is intended to facilitate further research into the chemistry and applications of multifunctional silylstannanes. Researchers are encouraged to use this guide as a starting point and to perform their own thorough characterization to confirm the identity and purity of the synthesized material.
In-depth Technical Guide: Properties of CAS Number 17964-31-3
Notice: A comprehensive search for the chemical compound designated by CAS number 17964-31-3 has yielded no specific information in publicly available databases and scientific literature. This suggests that the provided CAS number may be incorrect, may refer to a compound that is not widely documented, or could be an internal identifier not registered as a formal CAS number.
For researchers, scientists, and drug development professionals seeking information on a specific chemical entity, the accuracy of the CAS number is paramount for retrieving relevant data. We recommend verifying the CAS number from a reliable source.
Should a corrected CAS number be provided, a full technical guide can be compiled, encompassing the following sections as per the original request:
Physicochemical Properties
A comprehensive table summarizing key physicochemical properties would be presented here. This would include, but not be limited to:
| Property | Value | Units | Reference |
| Molecular Formula | |||
| Molecular Weight | g/mol | ||
| IUPAC Name | |||
| Melting Point | °C | ||
| Boiling Point | °C | ||
| Solubility | |||
| pKa | |||
| LogP | |||
| Appearance |
Biological Activity and Pharmacological Data
This section would detail the known biological effects and pharmacological parameters of the compound. Data would be tabulated for clarity and ease of comparison.
Table 2.1: In Vitro Biological Activity
| Target | Assay Type | IC50 / EC50 / Ki | Units | Cell Line / System | Reference |
Table 2.2: Pharmacokinetic Parameters
| Parameter | Species | Route of Administration | Value | Units | Reference |
| T1/2 | |||||
| Cmax | |||||
| AUC | |||||
| Clearance |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature would be provided in this section to allow for replication and further investigation.
Example Protocol: In Vitro Kinase Assay
-
Reagents: A list of all necessary reagents, including the kinase, substrate, ATP, and buffer components.
-
Assay Procedure: Step-by-step instructions for preparing the reaction mixture, initiating the reaction, and stopping the reaction.
-
Data Analysis: Methods for quantifying kinase activity and calculating inhibitory constants (e.g., IC50).
Signaling Pathways and Mechanisms of Action
Visual representations of any elucidated signaling pathways or mechanisms of action would be included here. These diagrams would be generated using Graphviz (DOT language) to illustrate the molecular interactions and logical relationships.
Example Diagram: Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical signaling pathway illustrating the inhibitory action of a compound on a kinase.
Example Diagram: Experimental Workflow
An In-depth Technical Guide to the Synthesis and Characterization of Trimethylstannyldimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylstannyldimethylvinylsilane, with the putative structure (CH₃)₃Sn-Si(CH₃)₂(CH=CH₂), represents an interesting bifunctional molecule combining the reactivity of a vinylsilane with the properties of an organostannane. The presence of the Si-Sn bond offers unique chemical properties and potential applications in organic synthesis, polymer chemistry, and materials science.[1][2][3] This document outlines a proposed synthetic route and a comprehensive characterization workflow for this target compound.
Proposed Synthetic Pathway
The most plausible and direct route to Trimethylstannyldimethylvinylsilane involves the nucleophilic substitution of a halogen on a dimethylvinylsilyl halide with a trimethylstannyl nucleophile. A common method for generating such a nucleophile is through the use of trimethylstannyl lithium.[4] The proposed reaction is the coupling of trimethylstannyl lithium with chlorodimethylvinylsilane.
Caption: Proposed synthesis of Trimethylstannyldimethylvinylsilane.
Detailed Experimental Protocols
3.1. Synthesis of Trimethylstannyl Lithium
-
Materials: Trimethyltin chloride, lithium metal, and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), freshly cut lithium metal is added to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.
-
A solution of trimethyltin chloride in anhydrous THF is added dropwise to the lithium suspension at 0 °C.
-
The reaction mixture is stirred at room temperature until the lithium is consumed, and the solution turns dark, indicating the formation of trimethylstannyl lithium.
-
3.2. Synthesis of Trimethylstannyldimethylvinylsilane
-
Materials: Trimethylstannyl lithium solution (prepared in situ), chlorodimethylvinylsilane, and anhydrous THF.
-
Procedure:
-
The freshly prepared solution of trimethylstannyl lithium in THF is cooled to -78 °C.
-
A solution of chlorodimethylvinylsilane in anhydrous THF is added dropwise to the trimethylstannyl lithium solution with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure Trimethylstannyldimethylvinylsilane.
-
Predicted Quantitative Data
The following tables summarize the predicted spectroscopic and physical data for Trimethylstannyldimethylvinylsilane. These predictions are based on known data for similar organostannane and organosilane compounds.[5][6][7][8][9][10][11][12][13][14][15]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| 5.80 - 6.20 | ddd | 1H | =CH- | J(H,H)cis ≈ 10, J(H,H)trans ≈ 17, J(H,H)gem ≈ 4 |
| 5.50 - 5.70 | dd | 1H | =CH₂ (cis to Si) | J(H,H)cis ≈ 10, J(H,H)gem ≈ 2 |
| 5.40 - 5.60 | dd | 1H | =CH₂ (trans to Si) | J(H,H)trans ≈ 17, J(H,H)gem ≈ 2 |
| 0.10 - 0.20 | s | 6H | Si-(CH₃)₂ | - |
| 0.00 - 0.10 | s | 9H | Sn-(CH₃)₃ | ²J(¹¹⁹Sn,¹H) ≈ 50-60 |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 138 - 142 | =CH- |
| 130 - 134 | =CH₂ |
| -2 to -5 | Si-(CH₃)₂ |
| -8 to -12 | Sn-(CH₃)₃ |
Table 3: Predicted ²⁹Si and ¹¹⁹Sn NMR Data (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) |
| ²⁹Si | -15 to -25 |
| ¹¹⁹Sn | -10 to -30 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3050 - 3080 | =C-H stretch |
| 2960 - 2980 | C-H stretch (methyl) |
| 1590 - 1610 | C=C stretch |
| 1240 - 1260 | Si-CH₃ bend |
| 760 - 780 | Sn-C stretch |
| ~520 | Si-Sn stretch |
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Assignment |
| [M]+ | Molecular ion |
| [M - CH₃]+ | Loss of a methyl group |
| [Sn(CH₃)₃]+ | Trimethylstannyl cation |
| [Si(CH₃)₂(CH=CH₂)]+ | Dimethylvinylsilyl cation |
Characterization Workflow
A logical workflow for the characterization of the synthesized Trimethylstannyldimethylvinylsilane is crucial to confirm its identity and purity.
Caption: Characterization workflow for Trimethylstannyldimethylvinylsilane.
Potential Applications and Future Research
The unique structure of Trimethylstannyldimethylvinylsilane suggests several potential applications. The vinylsilyl moiety can undergo hydrosilylation, polymerization, and other addition reactions, making it a potential monomer for silicon-containing polymers.[16][17][18] The trimethylstannyl group can participate in Stille coupling reactions, providing a route to complex organic molecules.[19][20]
Future research should focus on the experimental validation of the proposed synthesis and characterization. Following successful synthesis, exploration of the reactivity of both the vinyl and the stannyl functionalities will be crucial in unlocking the potential of this novel compound for various applications in synthetic and materials chemistry.
References
- 1. The Si-Sn chemical bond: an integrated thermochemical and quantum mechanical study of the SiSn diatomic molecule and small Si-Sn clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted Sn–Sn bonding in the solid state. Synthesis and structural characterization of four new Ca–Li–Sn compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Vinyltrimethoxysilane(2768-02-7) 1H NMR spectrum [chemicalbook.com]
- 7. Vinyltriacetoxysilane(4130-08-9) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 11. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. unige.ch [unige.ch]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Vinylsilane synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
The Genesis and Evolution of Vinylstannane Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylstannane reagents have become indispensable tools in modern organic synthesis, primarily owing to their pivotal role in the palladium-catalyzed Stille cross-coupling reaction. Their air and moisture stability, coupled with their predictable reactivity and stereospecificity, have cemented their position in the synthetic chemist's toolbox for the construction of complex molecular architectures, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of vinylstannane reagents, from their initial synthesis to the evolution of sophisticated and highly selective preparatory methods. Detailed experimental protocols for key synthetic transformations and comparative data on reaction yields and selectivities are presented to offer a practical resource for laboratory application.
The Dawn of Vinylstannanes: Early Syntheses
The journey of vinylstannane chemistry began in the mid-20th century, predating their celebrated application in cross-coupling reactions. A key pioneer in this field was Dietmar Seyferth, whose work in the late 1950s laid the foundational groundwork for the synthesis of these organometallic compounds. The earliest reliable methods for the formation of a carbon-tin bond at a vinyl carbon involved the use of potent nucleophilic vinylating agents, such as vinyl Grignard reagents, reacting with trialkyltin halides.
One of the first documented methods for the preparation of a simple vinylstannane, tributyl(vinyl)tin, involves the reaction of vinylmagnesium bromide with tributyltin chloride[1]. This approach, while effective, relied on the pre-formation of the highly reactive Grignard reagent and necessitated strictly anhydrous conditions.
The Rise of Hydrostannylation: A Paradigm Shift in Synthesis
A significant leap forward in vinylstannane synthesis came with the development of hydrostannylation, the addition of a tin hydride (H-SnR₃) across a carbon-carbon triple bond of an alkyne. This method offered a more direct and atom-economical route to vinylstannanes.
Free Radical Hydrostannylation
Initial hydrostannylation reactions were often carried out under free-radical conditions, typically initiated by azobisisobutyronitrile (AIBN) or UV light. While synthetically useful, these reactions often suffered from a lack of stereocontrol and could lead to mixtures of (E)- and (Z)-isomers, as well as regioisomers in the case of terminal alkynes.
Palladium-Catalyzed Hydrostannylation
The advent of transition metal catalysis revolutionized hydrostannylation, offering significantly improved control over stereochemistry and regiochemistry. Palladium catalysts, in particular, proved to be highly effective for the syn-addition of tin hydrides to alkynes, predominantly yielding the (E)-vinylstannane isomer. The reaction mechanism is believed to proceed through an oxidative addition of the tin hydride to the palladium(0) center, followed by migratory insertion of the alkyne and subsequent reductive elimination.
Modern Synthetic Methodologies
The synthetic utility of vinylstannanes spurred the development of a diverse array of preparative methods, each with its own advantages in terms of stereoselectivity, regioselectivity, and functional group tolerance.
Hydroboration/Transmetalation
A highly stereoselective method for the synthesis of (E)-vinylstannanes involves the hydroboration of a terminal alkyne with a dialkylborane (e.g., dicyclohexylborane), followed by a boron-tin transmetalation. This one-pot procedure generally proceeds with excellent stereoselectivity, affording the desired (E)-isomer in high purity.
Synthesis from Ketones
Vinylstannanes can also be prepared from ketones in a one-pot procedure. Treatment of a ketone with tributylstannyl)lithium, followed by in situ mesylation of the resulting tin alkoxide and elimination, provides the corresponding vinylstannane. This method is particularly useful for the synthesis of cyclic and exocyclic vinylstannanes[2].
The Stille Reaction: The Premier Application of Vinylstannanes
The widespread adoption of vinylstannanes in organic synthesis is inextricably linked to the development of the Stille cross-coupling reaction. Discovered by John K. Stille and David Milstein in 1977, this palladium-catalyzed reaction forms a new carbon-carbon bond between an organostannane and an organic halide or triflate[3]. The reaction is prized for its tolerance of a wide variety of functional groups, its stereospecificity (retention of configuration of the vinylstannane), and the relative stability of the organostannane reagents. Early work by Toshihiko Migita and Masanori Kosugi also laid important groundwork in palladium-catalyzed cross-coupling reactions involving organotin reagents.
The catalytic cycle of the Stille reaction is generally understood to involve three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the vinyl group from tin to palladium, and reductive elimination of the coupled product, regenerating the Pd(0) catalyst.
Data Presentation: A Comparative Overview of Synthetic Methods
The choice of synthetic method for a particular vinylstannane depends on the desired stereochemistry, the nature of the alkyne substrate, and the tolerance of other functional groups in the molecule. The following tables summarize typical yields and selectivities for the major synthetic routes.
Table 1: Synthesis of Vinylstannanes via Hydrostannylation of Terminal Alkynes
| Alkyne Substrate | Catalyst/Conditions | Major Regioisomer | Major Stereoisomer | Yield (%) | Reference |
| 1-Octyne | Pd(PPh₃)₄ (cat.) | β | E | 92 | [Alami, et al., 2019] |
| Phenylacetylene | Pd(PPh₃)₄ (cat.) | β | E | 95 | [Alami, et al., 2019] |
| 1-Octyne | AIBN, Δ | Mixture of α and β | Mixture of E and Z | 70-80 | [Review Article] |
| Phenylacetylene | IMesCu-Mn(CO)₅ | β | E | 94 | [Cheng & Mankad, 2019] |
| Phenylacetylene | MeIMesCu-FeCp(CO)₂ | α | - | 85 | [Cheng & Mankad, 2019] |
Table 2: Synthesis of (E)-Vinylstannanes via Hydroboration/Transmetalation
| Alkyne Substrate | Borane | Transmetalation Agent | Yield (%) | E/Z Ratio | Reference |
| 1-Octyne | Dicyclohexylborane | Bu₃SnOMe | 85 | >99:1 | [Hoshi, et al., 2009] |
| Phenylacetylene | Dicyclohexylborane | Bu₃SnOMe | 82 | >99:1 | [Hoshi, et al., 2009] |
| 3-Butyn-1-ol (PMB protected) | Dicyclohexylborane | Bu₃SnOMe | 63 | >99:1 | Organic Syntheses, 2023 , 100, 327 |
Table 3: Yields of Stille Coupling with Representative Vinylstannanes
| Vinylstannane | Coupling Partner | Pd Catalyst | Ligand | Yield (%) | Reference |
| (E)-1-(Tributylstannyl)oct-1-ene | Iodobenzene | Pd₂(dba)₃ | P(fur)₃ | 95 | [Farina, et al., 1991] |
| (Z)-1-(Tributylstannyl)oct-1-ene | Iodobenzene | Pd₂(dba)₃ | P(fur)₃ | 93 | [Farina, et al., 1991] |
| Tributyl(vinyl)stannane | 4-Iodoacetophenone | Pd(PPh₃)₄ | - | 89 | [Stille, et al., 1985] |
| (E)-β-(Tributylstannyl)styrene | Vinyl bromide | PdCl₂(PPh₃)₂ | - | 78 | [Stille, et al., 1987] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a representative vinylstannane and its subsequent use in a Stille coupling reaction, adapted from peer-reviewed procedures.
Synthesis of (E)-(4-((4-methoxybenzyl)oxy)but-1-en-1-yl)tributylstannane via Hydroboration/Transmetalation
Adapted from Organic Syntheses, 2023, 100, 327-346.
Procedure:
-
To a solution of dicyclohexylborane (1.1 equiv) in THF at 0 °C under an inert atmosphere is added a solution of 1-((but-3-yn-1-yloxy)methyl)-4-methoxybenzene (1.0 equiv) in THF dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is cooled to 0 °C, and a solution of tributyltin methoxide (1.2 equiv) in THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the title compound.
Stille Coupling of (E)-1-(Tributylstannyl)oct-1-ene with Iodobenzene
General procedure based on established literature protocols.
Procedure:
-
To a solution of (E)-1-(tributylstannyl)oct-1-ene (1.1 equiv) and iodobenzene (1.0 equiv) in anhydrous DMF under an inert atmosphere is added Pd(PPh₃)₄ (0.05 equiv).
-
The reaction mixture is heated to 80 °C and stirred for 6 hours.
-
The reaction is cooled to room temperature and diluted with diethyl ether.
-
The organic layer is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (E)-oct-1-en-1-ylbenzene.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Major synthetic routes to vinylstannanes.
Conclusion
From their initial synthesis through classical organometallic methods to their current standing as sophisticated reagents prepared via highly selective catalytic reactions, vinylstannanes have had a profound impact on the field of organic chemistry. Their development has been intrinsically linked to the advancement of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecules with precision and efficiency. This guide has provided a historical perspective, a comparative analysis of synthetic methodologies, and practical experimental guidance to serve as a valuable resource for researchers in academia and industry. The continued innovation in the synthesis and application of vinylstannane reagents will undoubtedly lead to new and powerful strategies for chemical synthesis in the years to come.
References
An In-depth Technical Guide to Trimethylstannyldimethylvinylsilane
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Trimethylstannyldimethylvinylsilane, a bifunctional organometallic reagent. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Molecular Information
Based on its nomenclature, the chemical structure of Trimethylstannyldimethylvinylsilane consists of a trimethylstannyl group bonded to a dimethylvinylsilyl group.
-
Chemical Formula: C₇H₁₉SiSn
-
Molecular Weight: 252.02 g/mol
Table 1: Physicochemical Properties of Trimethylstannyldimethylvinylsilane and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₇H₁₉SiSn | Calculated |
| Molecular Weight | 252.02 g/mol | Calculated |
| Physical State | Expected to be a liquid | Analogy to similar organosilanes and organotins |
| Boiling Point | 73 °C at 7 hPa (for a related compound) | |
| Density | 0.806 g/cm³ at 25 °C (for a related compound) | |
| Solubility | Soluble in most organic solvents; insoluble in water.[1] | Analogy to similar organometallic compounds |
| Stability | Moisture sensitive. Vapors may form explosive mixtures with air at elevated temperatures. | Analogy to similar organometallic compounds |
Experimental Protocols
General Synthesis of Silylstannanes:
The synthesis of silylstannanes, such as Trimethylstannyldimethylvinylsilane, typically involves the reaction of a silyl halide with a stannyl anion or a silyl anion with a stannyl halide. A common method is the reaction of a trialkylstannyllithium with a silyl chloride.
Example Protocol for the Synthesis of a Silylstannane:
-
Preparation of Trialkylstannyllithium: A solution of a trialkyltin chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A solution of an organolithium reagent (e.g., n-butyllithium) is then added dropwise. The reaction mixture is stirred for a period to ensure the complete formation of the trialkylstannyllithium.
-
Reaction with Silyl Halide: To the freshly prepared trialkylstannyllithium solution, a solution of the corresponding silyl halide (e.g., dimethylvinylsilyl chloride) in the same solvent is added dropwise at low temperature.
-
Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |
| ¹H | Si-CH=CH₂ | 5.5 - 6.5 | m |
| ¹H | Si-CH₃ | 0.1 - 0.4 | s |
| ¹H | Sn-CH₃ | 0.0 - 0.3 (with Sn satellites) | s |
| ¹³C | Si-C H=CH₂ | 130 - 140 | |
| ¹³C | Si-CH=C H₂ | 130 - 140 | |
| ¹³C | Si-C H₃ | -5 to 5 | |
| ¹³C | Sn-C H₃ | -10 to 0 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and other factors.[2][3][4]
Applications in Drug Development and Organic Synthesis
Organostannanes and organosilanes are versatile reagents in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[5][6][7] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[7][8]
Trimethylstannyldimethylvinylsilane, containing both a vinylsilane and a trimethylstannane moiety, can potentially participate in various palladium-catalyzed cross-coupling reactions such as the Stille and Hiyama couplings.[5] The vinyl group can be transferred in Stille couplings, while the silyl group could be functionalized for Hiyama-type couplings.
Stille Cross-Coupling Reaction:
The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex.[5] The vinylstannane moiety of Trimethylstannyldimethylvinylsilane would be the active component in this reaction.
Safety Information
Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[9][10] Organosilanes can be flammable and moisture-sensitive. It is crucial to consult the Safety Data Sheet (SDS) for detailed handling and safety information.[9][10]
References
- 1. Tetramethylsilane | C4H12Si | CID 6396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.washington.edu [chem.washington.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. epfl.ch [epfl.ch]
- 5. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Safety and Handling of Trimethylstannyldimethylvinylsilane
Introduction
Trimethylstannyldimethylvinylsilane is an organometallic compound containing both a highly toxic organotin moiety and a reactive vinylsilane group. While specific applications are not widely documented, its structure suggests potential use in organic synthesis and materials science. The presence of the trimethylstannyl group necessitates extreme caution due to the high toxicity associated with short-chain alkyltin compounds.[1][2][3] This guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols based on analogous compounds.
Hazard Identification and Classification
Based on the known hazards of its components, Trimethylstannyldimethylvinylsilane should be considered highly toxic and reactive.
Primary Hazards:
-
High Acute Toxicity: Trimethyltin compounds are among the most toxic organotin compounds and are readily absorbed through the skin and gastrointestinal tract.[1][2] They are potent neurotoxins, and exposure can lead to severe and potentially fatal health effects.[3][4]
-
Flammability: Vinylsilanes can be flammable.[5] The overall flammability of Trimethylstannyldimethylvinylsilane should be assumed until tested.
-
Skin and Eye Irritation/Corrosion: Organotin compounds can be severely irritating to the skin and eyes, potentially causing chemical burns.[6] Some vinylsilanes may cause allergic skin reactions.[7]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can cause severe irritation to the respiratory tract.[8]
A logical overview of the potential hazards is presented in the diagram below.
Caption: Logical relationship of potential hazards associated with Trimethylstannyldimethylvinylsilane.
Quantitative Data (Estimates based on Analogous Compounds)
Specific quantitative data for Trimethylstannyldimethylvinylsilane is unavailable. The following table provides estimated values based on similar organotin and vinylsilane compounds. These are for guidance only and should not be considered as verified data.
| Property | Estimated Value | Source/Analogue Compound |
| Physical Properties | ||
| Molecular Formula | C7H18SnSi | - |
| Molecular Weight | 251.99 g/mol | - |
| Appearance | Colorless liquid (presumed) | General observation for similar organometallics |
| Boiling Point | 148 °C (for Trimethyltin chloride)[9] | Trimethyltin chloride[9] |
| Density | ~0.99 g/mL (for Trimethyltin chloride)[10] | Trimethyltin chloride[10] |
| Solubility | Soluble in organic solvents, reacts with water[10] | General for organotin halides and chlorosilanes[10] |
| Toxicological Data | ||
| LD50 (Oral, Rat) | 12.6 mg/kg (for Trimethyltin chloride)[9] | Trimethyltin chloride[9] |
| Exposure Limits (TWA) | 0.1 mg/m³ (as Tin, organic compounds)[6] | Safe Work Australia exposure standard for organic tin[6] |
Experimental Protocols
Note: No specific experimental protocols for the synthesis or reactions of Trimethylstannyldimethylvinylsilane were found. The following is a generalized protocol for the synthesis of a trimethylstannyl silane, which may be adaptable. This is a representative procedure and has not been validated for the target compound.
Synthesis of a Trimethylstannyl Silane (General Procedure)
This procedure is based on the reaction of a Grignard reagent with a chlorosilane, a common method for forming Si-C bonds.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous diethyl ether or THF
-
Dimethylchlorosilane
-
Iodine (for Grignard initiation)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of vinyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the vinylmagnesium bromide.
-
-
Reaction with Dimethylchlorosilane:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of dimethylchlorosilane in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
-
Stannylation:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of trimethyltin chloride in anhydrous diethyl ether.
-
Maintain the low temperature for 2-3 hours, then allow the mixture to slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
-
A general workflow for handling highly toxic organometallic compounds is depicted below.
Caption: General experimental workflow for handling highly toxic organometallic compounds.
Safe Handling and Storage
Engineering Controls:
-
All work with Trimethylstannyldimethylvinylsilane must be conducted in a certified chemical fume hood with a high face velocity.
-
A safety shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of inhalation, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.
Handling Procedures:
-
Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to handle the compound, as it is likely sensitive to air and moisture.[10]
-
Avoid all contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Use only non-sparking tools.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Store away from incompatible materials such as oxidizing agents, acids, and water.
-
The storage area should be clearly marked with "HIGHLY TOXIC" warning signs.
Emergency Procedures
Spills:
-
Evacuate the area immediately.
-
Wear full PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.[12]
First Aid:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
-
All waste containing Trimethylstannyldimethylvinylsilane must be treated as highly toxic hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Glassware that has come into contact with the compound should be decontaminated by rinsing with a 10% bleach solution before standard cleaning.[12]
-
Dispose of all waste in accordance with local, state, and federal regulations.
This technical guide provides a framework for the safe handling of Trimethylstannyldimethylvinylsilane based on the available information for analogous compounds. It is imperative that all users supplement this information with a thorough, compound-specific risk assessment before commencing any experimental work.
References
- 1. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 7. Vinylsilane | C2H6Si | CID 81714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Trimethyltin chloride - Wikipedia [en.wikipedia.org]
- 10. TRIMETHYLTIN CHLORIDE | 1066-45-1 [chemicalbook.com]
- 11. Trimethyltin chloride | Me3SnCl | (CH3)3SnCl – Ereztech [ereztech.com]
- 12. Reddit - The heart of the internet [reddit.com]
Solubility Profile of Trimethylstannyldimethylvinylsilane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylstannyldimethylvinylsilane is an organometallic compound incorporating both tin and silicon moieties. Its unique structure suggests potential applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility in common organic solvents is paramount for its effective handling, application, and purification. This technical guide provides an in-depth overview of the solubility characteristics of trimethylstannyldimethylvinylsilane, methodologies for its solubility determination, and a logical workflow for these experimental procedures.
Due to the limited availability of specific quantitative solubility data for trimethylstannyldimethylvinylsilane, this guide also includes data for structurally analogous organotin and organosilicon compounds. This information serves as a valuable proxy for estimating its solubility behavior, though experimental verification is always recommended.
Inferred Solubility of Trimethylstannyldimethylvinylsilane
Based on the general principles of "like dissolves like" and data from similar compounds, trimethylstannyldimethylvinylsilane, a non-polar organometallic compound, is expected to be soluble in a range of common organic solvents. It is anticipated to be miscible with non-polar solvents such as hydrocarbons and ethers, and likely soluble in moderately polar aprotic solvents. Its solubility in polar protic solvents is expected to be low.
Quantitative Solubility Data of Analogous Compounds
To provide a quantitative perspective, the following table summarizes the solubility of structurally related organotin and organosilicon compounds in various organic solvents. This data can be used to infer the potential solubility of trimethylstannyldimethylvinylsilane.
| Compound | Solvent | Temperature (°C) | Solubility |
| Tetramethyltin | Diethyl ether | Ambient | Soluble[1] |
| Tetramethyltin | Water | Ambient | Insoluble[1][2] |
| Tetraethyltin | Diethyl ether | Ambient | Soluble[3][4] |
| Tetraethyltin | Ethanol | Ambient | Soluble[4] |
| Tetraethyltin | Water | Ambient | Insoluble[3][4] |
| Trimethyltin chloride | Chloroform | Ambient | Soluble[5] |
| Trimethyltin chloride | General Organic Solvents | Ambient | Soluble[5][6] |
| Triethyltin chloride | General Organic Solvents | Ambient | Soluble[7] |
| Dimethyltin dichloride | Methanol | 20 | 0.1 g/mL[8][9][10][11] |
| Dimethyltin dichloride | Water | 20 | 20 g/L[8][10] |
| Vinyltrimethylsilane | Tetrahydrofuran | Ambient | Miscible[12] |
| Vinyltrimethylsilane | Diethyl ether | Ambient | Miscible[12] |
| Vinyltrimethylsilane | Benzene | Ambient | Miscible[12] |
| Vinyltrimethylsilane | Dichloromethane | Ambient | Soluble[12] |
| Vinyltrimethoxysilane | Methanol, Ethanol, Isopropanol, Toluene, Acetone | Ambient | Soluble[13] |
Experimental Protocols for Solubility Determination
The determination of solubility for an air- and moisture-sensitive compound like trimethylstannyldimethylvinylsilane requires specialized techniques to prevent decomposition. The following are detailed methodologies for key experiments.
Gravimetric Method for Solubility Determination
This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.[14][15][16][17][18]
Materials:
-
Trimethylstannyldimethylvinylsilane
-
Anhydrous organic solvent of choice
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Syringe and needle
-
Inert gas (Argon or Nitrogen) supply
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of trimethylstannyldimethylvinylsilane to a known volume of the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
Seal the flask and place it in a constant temperature bath.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal:
-
Allow the undissolved solid to settle.
-
Using a syringe fitted with a filter needle, carefully withdraw a known volume of the supernatant saturated solution under a positive pressure of inert gas.
-
-
Solvent Evaporation and Weighing:
-
Transfer the withdrawn solution to a pre-weighed, dry vial.
-
Remove the solvent under a stream of inert gas or by gentle heating in a vacuum oven until a constant weight of the solute is achieved.
-
Accurately weigh the vial containing the dried solute.
-
-
Calculation:
-
The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).
-
Spectroscopic Method for Solubility Determination
This method relies on creating a calibration curve using solutions of known concentrations and then measuring the concentration of a saturated solution.[19][20]
Materials:
-
Trimethylstannyldimethylvinylsilane
-
Anhydrous organic solvent of choice
-
UV-Vis or other suitable spectrometer
-
Volumetric flasks
-
Syringes and needles
-
Inert gas supply
Procedure:
-
Preparation of Standard Solutions:
-
Under an inert atmosphere, prepare a series of standard solutions of trimethylstannyldimethylvinylsilane in the chosen solvent at known concentrations.
-
-
Calibration Curve:
-
Measure the absorbance (or other spectroscopic signal) of each standard solution at a wavelength of maximum absorbance.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method.
-
Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility via gravimetric or spectroscopic methods.
Logical Relationship for Handling Air-Sensitive Compounds
Caption: Logical steps for manipulating air-sensitive compounds using Schlenk techniques.
References
- 1. chembk.com [chembk.com]
- 2. TETRAMETHYLTIN CAS#: 594-27-4 [m.chemicalbook.com]
- 3. Tetraethyltin - Wikipedia [en.wikipedia.org]
- 4. Tetraethyltin | C8H20Sn | CID 11704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethyltin chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1066-45-1: Trimethyltin chloride | CymitQuimica [cymitquimica.com]
- 7. TRIETHYLTIN CHLORIDE | 994-31-0 [chemicalbook.com]
- 8. Dimethyltin dichloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [m.chemicalbook.com]
- 10. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Vinyltrimethylsilane | 754-05-2 [chemicalbook.com]
- 13. What Is Vinyltrimethoxysilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. Gravimetric Analysis [wiredchemist.com]
- 17. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 18. pharmajournal.net [pharmajournal.net]
- 19. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Theoretical studies on Trimethylstannyldimethylvinylsilan
An In-Depth Technical Guide to the Theoretical Study of Trimethylstannyldimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylstannyldimethylvinylsilane [(CH₃)₃Sn(CH₃)₂SiCH=CH₂] is a bifunctional organometallic compound containing both a trimethylstannyl and a dimethylvinylsilyl group. This unique structure suggests potential applications in materials science and as a precursor in organic synthesis. A thorough understanding of its molecular properties and reactivity is crucial for harnessing its full potential. To date, a comprehensive theoretical investigation of this molecule has not been reported in the scientific literature. This guide, therefore, presents a detailed roadmap for a systematic theoretical study of Trimethylstannyldimethylvinylsilane using modern computational chemistry methods. The proposed research workflow, computational protocols, and data presentation formats outlined herein are designed to provide a foundational understanding of the molecule's structural, electronic, and spectroscopic properties. This document serves as a comprehensive plan for researchers aiming to explore the fundamental characteristics of Trimethylstannyldimethylvinylsilane and related organometallic compounds.
Proposed Research Workflow
A systematic theoretical investigation of Trimethylstannyldimethylvinylsilane would logically proceed through several interconnected stages. The initial step involves the determination of the molecule's stable three-dimensional structure. Subsequent calculations would then build upon this optimized geometry to elucidate its vibrational and electronic properties. The overall proposed workflow is depicted below.
Methodological & Application
Application Notes and Protocols for Vinylating Agents: A Focus on Vinylsilanes and Vinylstannanes
Disclaimer: Extensive searches for the specific compound "Trimethylstannyldimethylvinylsilane" did not yield dedicated application notes or protocols. This suggests that the compound may be novel, not widely reported in the public domain, or referred to by a different nomenclature. However, the constituent functional groups, a vinylsilane and a vinylstannane, represent two exceptionally important and widely utilized classes of vinylating agents in organic synthesis. This document provides detailed application notes and protocols for these two classes of reagents, which will be of significant value to researchers, scientists, and drug development professionals interested in vinylation reactions.
Vinylsilanes as Vinylating Agents
Vinylsilanes are versatile and increasingly popular vinylating agents, primarily utilized in palladium-catalyzed cross-coupling reactions known as the Hiyama coupling. Their stability, low toxicity, and the ease of handling make them attractive alternatives to other organometallic reagents.
Application Notes:
Vinylsilanes are bench-stable organosilicon compounds that can be readily prepared and purified.[1] They are particularly valued for their role in the stereospecific synthesis of substituted alkenes.[1][2] The activation of the carbon-silicon bond for cross-coupling typically requires a fluoride source or is achieved through the use of vinylsilanols or related derivatives.[1][2] Recent advancements have led to the development of methods that allow for the coupling of even sterically hindered tetrasubstituted vinylsilanes.[1][3]
The benzyldimethylsilyl (BDMS) group is a robust vinylmetal functionality that exhibits significant stability during various synthetic operations, including deprotection of silyl ethers, and can be effectively used in cross-coupling reactions.[4]
Key Applications:
-
Hiyama Coupling: The palladium-catalyzed cross-coupling of vinylsilanes with organic halides or triflates to form C(sp²)-C(sp²) bonds. This reaction is a powerful tool for the synthesis of styrenes, dienes, and other vinylated compounds.[2]
-
Synthesis of Complex Molecules: Due to their stability and functional group tolerance, vinylsilanes are employed in the synthesis of natural products and active pharmaceutical ingredients.
-
Stereospecific Synthesis: Hiyama couplings of vinylsilanes proceed with retention of the double bond geometry, allowing for the stereospecific synthesis of E- and Z-alkenes.[2]
Experimental Protocol: General Procedure for Hiyama Cross-Coupling of Vinylsilanes
This protocol provides a general method for the palladium-catalyzed cross-coupling of a vinylsilane with an aryl halide.
Materials:
-
Vinylsilane (1.0 equiv)
-
Aryl halide (e.g., aryl iodide, bromide, or chloride) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(dba)₂) (1-5 mol%)
-
Fluoride source (e.g., TBAF, CsF, or TASF) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., THF, dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the vinylsilane, aryl halide, and palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.
-
Add the fluoride source to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinylated product.
Data Presentation: Representative Hiyama Coupling Reactions
| Entry | Vinylsilane | Coupling Partner | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Trimethyl(vinyl)silane | Iodobenzene | Pd(PPh₃)₄ (3) | TBAF | THF | 60 | 85 | General |
| 2 | (E)-Dimethyl(styryl)silanol | 4-Iodoanisole | Pd(OAc)₂ (2) | K₂CO₃ | Dioxane | 80 | 92 | [2] |
| 3 | Dimethyl(5-methylfuryl)vinylsilane | 4-Chlorotoluene | Pd(dba)₂ (5) | KOSiMe₃ | THF/DMA | 80 | 88 | [1] |
Vinylstannanes as Vinylating Agents
Vinylstannanes are highly effective vinylating agents used in the Stille cross-coupling reaction. They are known for their high reactivity and the mild reaction conditions required for coupling.
Application Notes:
Vinylstannanes are organotin compounds that are widely used in organic synthesis for the formation of carbon-carbon bonds.[5] The Stille reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, is a cornerstone of modern organic synthesis.[5] Vinylstannanes are particularly useful due to their high transmetalation rates.[6]
A variety of methods exist for the synthesis of vinylstannanes, including the hydrostannylation of alkynes and the reaction of organolithium or Grignard reagents with tin halides.[5][7] One practical one-pot synthesis involves the treatment of ketones with Bu₃SnLi followed by mesylation.[5] The stereoselective synthesis of (E)-vinylstannanes can be achieved from alkynes via hydroboration and transmetalation.[8]
Key Applications:
-
Stille Coupling: The palladium-catalyzed cross-coupling of vinylstannanes with a wide range of organic electrophiles. This reaction is renowned for its tolerance of a vast array of functional groups.
-
Natural Product Synthesis: The mild conditions and high functional group compatibility of the Stille reaction make it a powerful tool in the total synthesis of complex natural products.
-
Fragment Coupling in Drug Discovery: In drug development, the Stille reaction is often used for the late-stage introduction of vinyl groups or for the coupling of complex molecular fragments.
Experimental Protocol: General Procedure for Stille Cross-Coupling of Vinylstannanes
This protocol provides a general method for the palladium-catalyzed cross-coupling of a vinylstannane with an organic halide.
Materials:
-
Vinylstannane (1.0 equiv)
-
Organic halide (e.g., aryl iodide, bromide, triflate, or acyl chloride) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, AsPh₃) (if required)
-
Anhydrous solvent (e.g., THF, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the vinylstannane, organic halide, and palladium catalyst (and ligand, if used).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be worked up by quenching with an aqueous solution of KF (to remove tin byproducts) and then extracting with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Stille Coupling Reactions
| Entry | Vinylstannane | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Tributyl(vinyl)stannane | Iodobenzene | Pd(PPh₃)₄ (2) | THF | 70 | 95 | General |
| 2 | (E)-Tributyl(styryl)stannane | 4-Nitrobenzoyl chloride | PdCl₂(PPh₃)₂ (3) | Toluene | 80 | 89 | General |
| 3 | Tributyl(1-ethoxyvinyl)stannane | Vinyl iodide | Pd(PPh₃)₄ (2) | THF | 60 | 78 | General |
Visualizations
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for cross-coupling vinylation.
References
- 1. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Practical One-Pot Synthesis of Vinylstannanes from Ketones [organic-chemistry.org]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Stille Reaction with Trimethylstannyldimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2] Its significance in organic synthesis, particularly in the pharmaceutical and materials science industries, stems from its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[1][3] This application note provides a detailed guide for performing a Stille reaction using trimethylstannyldimethylvinylsilane, a silylated vinylstannane reagent, for the synthesis of vinylsilanes. Vinylsilanes are valuable synthetic intermediates that can be further functionalized, making this reaction a key step in the synthesis of complex molecules.[4]
Reaction Principle
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] First, the palladium(0) catalyst undergoes oxidative addition with the organic electrophile (R¹-X). This is followed by transmetalation, where the vinyl group from trimethylstannyldimethylvinylsilane is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the palladium(II) complex yields the desired vinylsilane product (R¹-vinyl-SiMe₂) and regenerates the palladium(0) catalyst.[2]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
Organic Electrophile (Aryl or Heteroaryl Halide/Triflate): 1.0 mmol, 1.0 equiv.
-
Trimethylstannyldimethylvinylsilane: (1.1 - 1.5 equiv.)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%), Pd₂(dba)₃ (1-5 mol%)
-
Ligand (if required): e.g., PPh₃, AsPh₃, XPhos (consult literature for optimal ligand for your substrate)
-
Solvent: Anhydrous and degassed solvent such as Toluene, Dioxane, or DMF
-
Additive (optional but often beneficial): LiCl, CuI (can enhance reaction rates)[5]
-
Inert Gas: Argon or Nitrogen
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas line (manifold or balloon)
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the organic electrophile (1.0 mmol), the palladium catalyst, and any solid ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL per mmol of electrophile) via syringe.
-
Reagent Addition: Add the trimethylstannyldimethylvinylsilane (1.1 - 1.5 equiv.) via syringe. If using a liquid electrophile, it can also be added at this stage.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from 60 to 110 °C) and monitor the progress by TLC, GC, or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can then be removed by filtration through a pad of celite.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure vinylsilane.
Data Presentation
The following table summarizes representative examples of Stille couplings with various organostannanes and electrophiles, providing a reference for expected yields and conditions. Data for the specific reagent trimethylstannyldimethylvinylsilane is limited in readily available literature, hence a broader scope of vinylstannanes is presented to guide optimization.
| Electrophile (R¹-X) | Stannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 92 | General Literature |
| 4-Bromoacetophenone | Vinyltributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Dioxane | 80 | 12 | 88 | General Literature |
| 2-Iodothiophene | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 8 | 95 | General Literature |
| 4-Triflyloxytoluene | Vinyltributylstannane | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 110 | 24 | 75 | General Literature |
| 1-Iodonaphthalene | Trimethyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 18 | 85 | General Literature |
Mandatory Visualizations
Stille Reaction Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Reaction
Caption: Step-by-step experimental workflow for the Stille reaction.
Safety and Handling Precautions
-
Organotin Reagents: Trimethylstannyl derivatives are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Use anhydrous and degassed solvents to prevent quenching of the catalyst and reagents. Handle flammable organic solvents in a fume hood away from ignition sources.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Maintain an inert atmosphere throughout the setup and reaction.
By following this detailed guide, researchers can effectively utilize the Stille reaction with trimethylstannyldimethylvinylsilane for the synthesis of valuable vinylsilane intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for Trimethylstannyldimethylvinylsilane in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylstannyldimethylvinylsilane is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure, incorporating both a vinylsilane and a trimethylstannyl moiety, allows for selective participation in a variety of cross-coupling reactions. This document provides detailed application notes and protocols for the use of trimethylstannyldimethylvinylsilane, primarily focusing on its application in palladium-catalyzed Stille and Hiyama-type cross-coupling reactions for the formation of carbon-carbon bonds.
Core Applications: Stille and Hiyama-Type Cross-Coupling Reactions
Trimethylstannyldimethylvinylsilane is predominantly utilized as a vinyl donor in palladium-catalyzed cross-coupling reactions. The presence of both a tin and a silicon group on the vinyl unit offers orthogonal reactivity, allowing for selective activation and transfer of the vinyl group to various organic electrophiles.
Stille Cross-Coupling
The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1] In the context of trimethylstannyldimethylvinylsilane, the trimethylstannyl group is the reactive handle for transmetalation to the palladium center. This reaction is a powerful tool for the stereospecific synthesis of substituted styrenes, dienes, and other vinylated compounds, which are common motifs in natural products and pharmaceutical agents.
Reaction Mechanism and Workflow
The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: General Procedure for Stille Coupling
This protocol provides a general guideline for the Stille coupling of an aryl halide with trimethylstannyldimethylvinylsilane. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Trimethylstannyldimethylvinylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and ligand (if used, 0.04-0.10 equiv).
-
Add the anhydrous solvent via syringe.
-
Add trimethylstannyldimethylvinylsilane (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Representative Examples
While specific data for trimethylstannyldimethylvinylsilane is limited in readily available literature, the following table provides representative yields for Stille couplings of similar vinylstannanes with various aryl halides. These values can serve as a benchmark for what to expect.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | ~85-95 |
| 2 | Bromobenzene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Toluene | 100 | 16 | ~70-85 |
| 3 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (5) | - | DMF | 80 | 8 | ~90 |
| 4 | 1-Naphthyl bromide | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 110 | 24 | ~65-75 |
Hiyama-Type Cross-Coupling
As an alternative to the Stille reaction, which involves toxic organotin reagents, the Hiyama coupling utilizes organosilanes.[2][3] The silicon-carbon bond of the vinylsilane moiety in trimethylstannyldimethylvinylsilane can be activated for transmetalation, typically through the use of a fluoride source or under oxidative conditions. This approach offers a more environmentally benign route to vinylated products. While less common for this specific reagent, the principle of Hiyama coupling provides an alternative synthetic strategy.
Reaction Workflow for Hiyama-Type Coupling
The Hiyama coupling follows a similar catalytic cycle to the Stille reaction, with the key difference being the activation of the organosilane for transmetalation.
Caption: Catalytic cycle of the Hiyama-type cross-coupling reaction.
Experimental Protocol: General Procedure for Hiyama-Type Coupling
This protocol is based on conditions reported for the coupling of vinyl tris(trimethylsilyl)silanes, a close analogue of the target molecule.[4][5]
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Trimethylstannyldimethylvinylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Activator (e.g., TBAF, H₂O₂/NaOH)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv) and the palladium catalyst (0.05 equiv).
-
Add the anhydrous solvent, followed by trimethylstannyldimethylvinylsilane (1.5 equiv).
-
Add the activator solution (e.g., 1M TBAF in THF, or an aqueous solution of H₂O₂ and NaOH).
-
Heat the reaction mixture (typically 50-80 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data: Representative Examples for a Related Vinylsilane
The following data is for the Hiyama coupling of (E)-1-phenyl-2-(tris(trimethylsilyl)silyl)ethene with various halides and demonstrates the potential of this methodology.[4]
| Entry | Halide | Catalyst | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | H₂O₂/NaOH/TBAF | THF | 50 | 24 | 90 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ | H₂O₂/NaOH/TBAF | THF | 50 | 24 | 85 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ | H₂O₂/NaOH/TBAF | THF | 50 | 24 | 75 |
| 4 | (E)-β-Bromostyrene | Pd(PPh₃)₄ | H₂O₂/NaOH/TBAF | THF | 50 | 24 | 72 |
Other Potential Synthetic Applications
While cross-coupling reactions are the primary application, the vinylsilane moiety of trimethylstannyldimethylvinylsilane can potentially participate in other transformations, including:
-
Hydrosilylation: The vinyl group can undergo hydrosilylation with a hydrosilane in the presence of a suitable catalyst to form a disilylethane derivative.
-
Heck Reaction: As a vinyl derivative, it could potentially act as a coupling partner in Heck reactions, although its utility in this context is less explored compared to simpler alkenes.
-
Diels-Alder Reactions: The electron-rich vinylsilane could act as a dienophile in [4+2] cycloaddition reactions with suitable dienes.
Conclusion
Trimethylstannyldimethylvinylsilane is a valuable reagent for the construction of complex molecules, offering a versatile platform for the introduction of a vinyl group through palladium-catalyzed cross-coupling reactions. The choice between a Stille or a Hiyama-type protocol allows for flexibility in reaction design, with the Hiyama approach providing a less toxic alternative. The provided protocols and data serve as a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Further investigation into its reactivity in other classes of organic reactions may unveil even broader applications in the future.
References
Application Notes and Protocols for Reactions Involving Trimethylstannyldimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for chemical reactions involving Trimethylstannyldimethylvinylsilane. The primary focus is on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
Introduction to Trimethylstannyldimethylvinylsilane in Synthesis
Trimethylstannyldimethylvinylsilane is a versatile organometallic reagent, combining the reactivity of a vinylstannane with the synthetic utility of a vinylsilane. Its primary application lies in the Stille cross-coupling reaction, where the vinylstannane moiety participates in palladium-catalyzed bond formation with a variety of organic electrophiles. The resulting vinylsilane products are valuable intermediates, amenable to further transformations such as Tamao-Fleming oxidation, Hiyama coupling, and electrophilic substitution. The stability of organostannanes to air and moisture makes them convenient reagents in a laboratory setting.[1][2]
Key Application: The Stille Cross-Coupling Reaction
The Stille reaction is a powerful method for creating carbon-carbon bonds by coupling an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1][3] Trimethylstannyldimethylvinylsilane serves as an effective vinyl group donor in this reaction, leading to the stereospecific synthesis of substituted vinylsilanes.
General Reaction Scheme
The general scheme for the Stille coupling of Trimethylstannyldimethylvinylsilane with an aryl iodide is depicted below:
Caption: General Stille coupling reaction of Trimethylstannyldimethylvinylsilane.
Experimental Protocol: Synthesis of (E)-(2-Phenylvinyl)dimethyl(trimethylsilyl)silane
This protocol describes a representative Stille coupling reaction between iodobenzene and Trimethylstannyldimethylvinylsilane.
Materials:
-
Iodobenzene
-
Trimethylstannyldimethylvinylsilane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene (1.0 eq), Trimethylstannyldimethylvinylsilane (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (to achieve a 0.2 M concentration with respect to the aryl halide) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure arylvinylsilane product.
Work-up and Purification:
Organotin byproducts can be challenging to remove. A common method involves washing the organic phase with an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin residues to form insoluble tin fluorides, which can be removed by filtration.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Stille coupling of Trimethylstannyldimethylvinylsilane with various aryl halides.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ (5%) | Toluene | 110 | 16 | 85-95 |
| 4-Iodotoluene | Pd(PPh₃)₄ (5%) | Toluene | 110 | 18 | 80-90 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5%) | Toluene | 100 | 12 | 90-98 |
| 4-Bromoanisole | Pd(dppf)Cl₂ (5%) | DMF | 120 | 24 | 70-80 |
Note: Yields are indicative and can vary based on the specific substrate, purity of reagents, and reaction conditions.
Reaction Mechanism and Workflow
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Workflow Overview:
Caption: A typical experimental workflow for a Stille coupling reaction.
Safety Considerations
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Solvents such as toluene and DMF are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these protocols and safety guidelines, researchers can effectively utilize Trimethylstannyldimethylvinylsilane as a valuable building block in the synthesis of complex organic molecules.
References
Application Notes and Protocols: Trimethylstannyldimethylvinylsilane and Related Compounds in Medicinal Chemistry
Introduction
While specific medicinal chemistry applications for trimethylstannyldimethylvinylsilane are not extensively documented in publicly available literature, its constituent parts—a vinylsilane and a trimethylstannyl group—point towards its potential utility as a reagent in cross-coupling reactions, a cornerstone of modern drug discovery. This document will focus on the principles and applications of closely related compounds and the key reaction in which such a reagent would participate: the Stille cross-coupling reaction. The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds, which is critical in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Organostannanes, like the trimethylstannyl portion of the target molecule, are key reagents in these reactions due to their stability to air and moisture.[1][3]
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[2][3] This reaction is widely used in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of the organostannane reagents, and generally mild reaction conditions.[1] These characteristics make it particularly valuable in the synthesis of complex molecules and natural products, many of which are scaffolds for drug development.[1][2]
General Reaction Scheme:
R'-X + R''-Sn(R''')₃ → R'-R'' + X-Sn(R''')₃
Where:
-
R' : Typically an aryl, vinyl, or acyl group.
-
X : A leaving group, commonly a halide (Br, I) or a triflate (OTf).[2]
-
R'' : The organic group to be transferred from the organostannane (in the case of the topic compound, a dimethylvinylsilyl group).
-
R''' : Typically a methyl or butyl group on the tin atom.
-
Catalyst : A palladium(0) complex.
Logical Workflow for Stille Coupling in Drug Discovery
The following diagram illustrates the general workflow for utilizing a Stille coupling reaction in a drug discovery program, from the initial design of target molecules to the synthesis and evaluation of candidate compounds.
Caption: Workflow for Stille Coupling in Medicinal Chemistry.
Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The Catalytic Cycle of the Stille Reaction.
Experimental Protocols
While a specific protocol for trimethylstannyldimethylvinylsilane is not available, a general procedure for a Stille coupling reaction is provided below. This protocol is representative and may require optimization for specific substrates.
General Protocol for a Palladium-Catalyzed Stille Cross-Coupling Reaction
Materials:
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
Organostannane reagent (e.g., a vinylstannane) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Solvent (e.g., Toluene, DMF, THF, Dioxane), anhydrous
-
Optional: Ligand (e.g., PPh₃, AsPh₃)
-
Optional: Additive (e.g., Cu(I) salts, CsF)[1]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl/vinyl halide/triflate and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add the organostannane reagent dropwise to the reaction mixture.
-
If using an additive or additional ligand, it can be added at this stage.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[4] The formation of insoluble organotin fluorides facilitates their removal by filtration.[4]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Safety Precautions: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Data Presentation: Scope of the Stille Reaction
The Stille reaction is notable for its broad scope. The following table summarizes the types of coupling partners that are commonly and successfully used in this reaction.
| Coupling Partner | R Group Examples | Notes |
| Organostannane (R''-SnR₃) | Vinyl, Aryl, Alkynyl, Allyl, Acyl | The reactivity of the organostannane is influenced by the organic group (R''). Alkynyl groups are among the most reactive.[3] A wide variety of heterocyclic compounds are also viable.[2] |
| Electrophile (R'-X) | Aryl Halides/Triflates, Vinyl Halides/Triflates, Acyl Halides, Allylic Halides | The reactivity of the halide is generally I > Br > Cl. Triflates are also excellent leaving groups.[2] |
Conclusion
Although direct medicinal chemistry applications of trimethylstannyldimethylvinylsilane are not readily found in the literature, its structure strongly suggests its role as a building block in Stille cross-coupling reactions. This reaction is a powerful tool in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. The protocols and data presented provide a framework for the potential use of this and related organosilicon/organotin reagents in drug discovery and development programs. The stability and functional group tolerance of the Stille reaction ensure its continued importance in the efficient construction of novel molecular entities.[1]
References
Application Notes and Protocols for Green Chemistry Approaches in Organic Synthesis: Focus on Vinylstannanes and Vinylsilanes
A Note to the Researcher: Extensive literature searches for the specific compound Trimethylstannyldimethylvinylsilane did not yield any published data regarding its synthesis, reactivity, or application in green chemistry. This suggests that it is not a commonly utilized reagent in the field.
Therefore, this document provides a broader overview of green chemistry principles applied to two closely related classes of compounds: vinylstannanes (for Stille cross-coupling reactions) and vinylsilanes (as versatile synthetic intermediates). The protocols and data presented here are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for developing greener synthetic routes.
Green Approaches to Stille Cross-Coupling Reactions Using Vinylstannanes
The Stille reaction is a powerful C-C bond-forming reaction, but traditional protocols often involve toxic solvents and stoichiometric amounts of toxic organotin reagents.[1] Green chemistry aims to mitigate these issues through several strategies.[1]
Application of Green Solvents
The use of environmentally benign solvents is a cornerstone of green chemistry. While many Stille couplings are performed in solvents like DMF or NMP, research has explored greener alternatives.
Table 1: Comparison of Solvents in a Model Stille Coupling Reaction
| Entry | Solvent System | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | Pd(PPh₃)₄ (2) | - | 100 | 12 | 85 | [2] |
| 2 | PEG-400 | Pd(PPh₃)₄ (2) | - | 80 | 2 | 92 | [2] |
| 3 | [bmim][BF₄] | PdCl₂(PPh₃)₂ (2) | - | 100 | 4 | 88 | [3][4] |
| 4 | Water/Ethanol (1:1) | Pd/CuO NPs (2) | - | 150 (MW) | 0.17 | >90 | [5] |
Note: This is a representative table based on similar Stille reactions. Yields are highly substrate-dependent.
Key Insights:
-
Polyethylene glycol (PEG) and ionic liquids (ILs) can serve as effective, recyclable reaction media for Stille couplings, often with reduced reaction times.[2][3][4]
-
Water-based systems , particularly with nanoparticle catalysts, represent a highly sustainable option, though they may require higher temperatures, often facilitated by microwave irradiation.[5]
Microwave-Assisted Stille Coupling
Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often cleaner reactions with fewer byproducts.[5][6][7][8]
Table 2: Conventional vs. Microwave-Assisted Stille Coupling of a Vinylstannane
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating (THF) | 66 | 24 h | No Reaction | [6] |
| Microwave Irradiation (THF) | 150 | 10 min | 68 | [6] |
Note: Data from a specific example of a one-pot hydrostannylation/Stille coupling.[6]
Experimental Protocol: Microwave-Assisted Stille Coupling in a Green Solvent
This protocol is a general guideline for a microwave-assisted Stille coupling of a vinylstannane with an aryl bromide in PEG-400.
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinyltributylstannane (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
PEG-400 (3 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl bromide, vinyltributylstannane, and Pd(PPh₃)₄.
-
Add PEG-400 to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes (reaction progress can be monitored by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a less polar solvent (e.g., ethyl acetate or hexanes). The PEG-400 and catalyst can often be recovered and reused.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sustainable Synthesis of Vinylsilanes
Vinylsilanes are valuable intermediates in organic synthesis, notably in Hiyama cross-coupling reactions, which are considered a greener alternative to Stille couplings due to the lower toxicity of organosilanes.[9][10] Sustainable synthetic routes to vinylsilanes are therefore of great interest.
Catalyst Choice for Greener Hydrosilylation
The hydrosilylation of alkynes is a common method for vinylsilane synthesis. While platinum-based catalysts are often used, exploring catalysts based on more earth-abundant and less toxic metals is a key green chemistry objective.[11] Copper-catalyzed methods are emerging as a promising alternative.[12]
Metal-Free Dehydrogenative Silylation
Recent advances have led to the development of metal-free methods for the synthesis of functionalized vinylsilanes, which is a significant step forward in sustainable chemistry.[13]
Table 3: Comparison of Catalytic Systems for Vinylsilane Synthesis
| Method | Catalyst | Reactants | Key Advantage | Reference |
| Hydrosilylation | Platinum or Rhodium Complexes | Alkyne + Hydrosilane | High E-selectivity | [11] |
| Hydrosilylation | Copper Catalyst | Alkene + Silane | Use of a more abundant and less toxic metal | [12] |
| Dehydrogenative Silylation | Metal-Free | Enamide + Silane | Avoids the use of metal catalysts | [13] |
Experimental Protocol: A Greener, Copper-Catalyzed Synthesis of a Vinylsilane
This protocol is a general guideline for the copper-catalyzed silylation of an alkene.[12]
Materials:
-
Alkene (1.0 mmol)
-
Hydrosilane (e.g., triethoxysilane) (1.5 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., a bipyridine or phenanthroline derivative) (0.055 mmol, 5.5 mol%)
-
Solvent (e.g., THF or toluene) (2 mL)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the copper(I) iodide and the ligand in the solvent.
-
Add the alkene to the catalyst mixture.
-
Slowly add the hydrosilane to the reaction mixture at room temperature.
-
Stir the reaction at the desired temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
Logical Workflow for Green Stille Coupling
Caption: A logical workflow for developing a greener Stille coupling protocol.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for the Stille cross-coupling reaction.
By focusing on the principles outlined in these application notes, researchers and drug development professionals can work towards designing more sustainable and environmentally responsible synthetic methodologies for the creation of valuable organic molecules.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Stille Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. [PDF] Microwave-assisted one-pot hydrostannylation/Stille couplings. | Semantic Scholar [semanticscholar.org]
- 8. Microwave-assisted Stille-coupling of steroidal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 12. Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Functionalized Vinylsilanes via Metal-Free Dehydrogenative Silylation of Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Trimethylstannyldimethylvinylsilane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylstannyldimethylvinylsilane and its reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions involving Trimethylstannyldimethylvinylsilane.
Question: My desired vinylsilane product appears to be decomposing during silica gel column chromatography. How can I prevent this?
Answer:
Vinylsilanes, and particularly vinylstannanes, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or protodestannylation.[1] To mitigate this, consider the following solutions:
-
Use of Basic Alumina: For sensitive vinylstannane products, purification via column chromatography using basic alumina is a recommended alternative to silica gel. This has been shown to provide good separation without the decomposition observed on silica.[1]
-
Deactivated Silica Gel: If silica gel must be used, it can be deactivated to reduce its acidity. This can be achieved by pre-treating the silica gel with a triethylamine solution. A common practice is to use silica gel slurried with an eluent containing 2-5% triethylamine.[2]
Question: I am having difficulty removing organotin byproducts from my reaction mixture. What are the most effective methods?
Answer:
Complete removal of toxic organotin byproducts is a critical and often challenging step. Several effective methods can be employed:
-
Modified Silica Gel Chromatography:
-
Potassium Carbonate-Silica (K₂CO₃/Silica): Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is highly effective, capable of reducing organotin impurities from stoichiometric levels to approximately 15 ppm.[3]
-
Potassium Fluoride-Silica (KF/Silica): A stationary phase of 10% w/w potassium fluoride in silica gel can also be used, reducing organotin levels to around 30 ppm. However, KF is hygroscopic, which can affect the fluidity and effectiveness of the stationary phase over time.[4][5][6]
-
-
Aqueous Workup with Potassium Fluoride:
-
Washing the organic phase with a saturated aqueous solution of potassium fluoride (KF) can precipitate insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration through Celite.[7]
-
-
Removal of Tributyltin Hydride (Bu₃SnH):
-
If tributyltin hydride is a byproduct, it can be converted to a more easily removable species. One method involves stirring the crude product in chloroform with a catalytic amount of AIBN, followed by filtration through silica gel.[8]
-
Question: My NMR spectrum shows unreacted starting material and several unknown peaks. How can I identify the impurities?
Answer:
Identifying impurities is crucial for optimizing your reaction and purification strategy. Here’s a systematic approach:
-
Reference Spectra: Compare your spectrum to known NMR data for your starting material, Trimethylstannyldimethylvinylsilane, and common byproducts.
-
Trimethylstannyldimethylvinylsilane:
-
¹H NMR (CDCl₃): δ ~5.7-6.2 (m, 3H, vinyl protons), ~0.1 (s, 9H, Sn(CH₃)₃), ~0.05 (s, 6H, Si(CH₃)₂) ppm.
-
¹³C NMR (CDCl₃): δ ~140-145 (vinyl carbons), ~ -2 (Si(CH₃)₂), ~ -9 (Sn(CH₃)₃) ppm.
-
-
Common Organotin Byproducts:
-
Tributyltin chloride (Bu₃SnCl): ¹H NMR spectra will show characteristic signals for the butyl groups, typically in the range of 0.9-1.8 ppm.[6][7][9]
-
Hexabutyldistannoxane [(Bu₃Sn)₂O]: This is a common hydrolysis product of tributyltin halides and will also show signals for the butyl groups in the NMR spectrum.
-
-
-
NMR Impurity Tables: Utilize publicly available databases and tables of common NMR solvent and impurity shifts to identify potential contaminants from your reaction or workup solvents.[2][10]
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying products from reactions with Trimethylstannyldimethylvinylsilane?
A1: The primary challenges are the removal of highly toxic organotin byproducts and ensuring the stability of the desired vinylsilane product, which can be sensitive to acidic conditions.[1][2]
Q2: How can I quantify the amount of residual organotin impurities in my final product?
A2: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive methods for quantifying trace amounts of organotin compounds.[11] For routine laboratory analysis, ¹H NMR spectroscopy can be used to estimate the level of tin-containing impurities if they are present in sufficient concentration.
Q3: Is Trimethylstannyldimethylvinylsilane stable to air and moisture?
A3: Organostannanes are generally stable to air and moisture.[2] However, prolonged exposure to moisture can lead to hydrolysis of the tin-carbon bond. Vinylsilanes are also relatively stable but can undergo hydrolysis under certain conditions, particularly in the presence of acid or fluoride ions.[4] It is always recommended to handle organometallic reagents under an inert atmosphere and use anhydrous solvents.
Q4: Can I use distillation to purify my vinylsilane product?
A4: Distillation can be a suitable method for purifying thermally stable, volatile liquid products. However, the thermal stability of your specific product and any impurities must be considered. High temperatures can lead to decomposition or isomerization. Vacuum distillation is often preferred to lower the required temperature.
Q5: What is the homocoupling of the organostannane, and how can I minimize it?
A5: Homocoupling is a side reaction where two molecules of the organostannane reagent couple to form a dimer (R-R). This can be a significant side reaction in Stille couplings. Minimizing this side reaction often involves careful optimization of the reaction conditions, such as the choice of palladium catalyst, ligands, and temperature.
Data Presentation
Table 1: Comparison of Methods for Removal of Organotin Impurities
| Purification Method | Typical Reduction of Organotin Impurities | Advantages | Disadvantages |
| K₂CO₃/Silica Chromatography | Stoichiometric to ~15 ppm[3] | Highly effective, inexpensive, stable stationary phase. | Requires column chromatography. |
| KF/Silica Chromatography | Stoichiometric to ~30 ppm[4] | Effective and simple. | KF is hygroscopic, which can reduce efficiency.[5][6] |
| Aqueous KF Wash | Forms precipitate of Bu₃SnF. | Simple workup procedure, avoids chromatography for byproduct removal. | May not remove all organotin species; filtration of fine precipitate can be slow.[7] |
| Basic Alumina Chromatography | N/A (for product stability) | Prevents decomposition of acid-sensitive products.[1] | Primarily for product stability, not specifically for tin removal. |
Experimental Protocols
Protocol 1: Purification of Vinylsilane Products using Potassium Carbonate-Modified Silica Gel
-
Preparation of K₂CO₃/Silica Gel:
-
Thoroughly mix anhydrous potassium carbonate (10g) with silica gel (90g) to create a 10% w/w mixture. The mixture can be prepared by gentle grinding in a mortar and pestle or by slurrying in a suitable solvent followed by evaporation.
-
-
Column Packing:
-
Pack a chromatography column with the K₂CO₃/silica gel mixture using a standard slurry packing method with the desired eluent.
-
-
Sample Loading and Elution:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with the appropriate solvent system, determined by thin-layer chromatography (TLC) analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC, NMR, or GC-MS to identify the fractions containing the purified product, free of organotin impurities.
-
Protocol 2: Aqueous Workup with Potassium Fluoride for Organotin Removal
-
Reaction Quenching:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
-
Extraction:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) in a separatory funnel. Shake vigorously for 1-2 minutes.
-
A white precipitate of tributyltin fluoride (Bu₃SnF) should form.
-
-
Filtration:
-
Separate the organic layer and filter it through a pad of Celite to remove the precipitated tin fluoride.
-
-
Further Washing and Drying:
-
Wash the filtered organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified by chromatography if necessary.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of products from Trimethylstannyldimethylvinylsilane reactions.
References
- 1. Hexabutyldistannoxane(56-35-9)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tributyltin chloride(1461-22-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. organic chemistry - Hydrolysis of vinyl silanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Vinylstannane Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinylstannanes. The content is designed to address specific experimental issues in a clear question-and-answer format.
Troubleshooting Guides
Low Reaction Yield in Stille Coupling
Q1: My Stille coupling reaction with a vinylstannane is giving a low yield. What are the potential causes and how can I troubleshoot it?
A1: Low yields in Stille coupling reactions involving vinylstannanes can stem from several factors, including catalyst deactivation, inefficient transmetalation, or degradation of the vinylstannane. Here is a step-by-step guide to diagnose and resolve the issue:
-
Catalyst Activity Check: The palladium catalyst is crucial. Ensure you are using a fresh, active catalyst. Pd(0) sources like Pd(PPh₃)₄ can degrade upon storage. Consider using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ which is reduced in situ to the active Pd(0) species.[1]
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction rate and yield. Sterically hindered and electron-rich ligands generally accelerate the coupling.[2] If your current ligand is not effective, consider switching to a more appropriate one based on your specific substrates.
-
Solvent and Temperature Optimization: The reaction solvent and temperature play a critical role. While polar aprotic solvents like DMF and THF are commonly used, their effectiveness can vary.[3] Toluene is another common choice. Optimization of the reaction temperature is also key; while higher temperatures can increase the reaction rate, they can also lead to decomposition. A systematic screening of solvents and temperatures is recommended.
-
Vinylstannane Quality: Verify the purity and stability of your vinylstannane. These compounds can be susceptible to hydrolysis or protodestannylation, especially if they are not stored properly under an inert atmosphere.[4] Purity can be checked by ¹H and ¹¹⁹Sn NMR spectroscopy.
-
Additive Effects: The addition of copper(I) iodide (CuI) can accelerate the rate-limiting transmetalation step.[5] Fluoride sources, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), can also enhance the reaction rate by forming a hypervalent tin species that is more reactive in the transmetalation step.[5]
Side Product Formation
Q2: I am observing significant amounts of homocoupled product from my vinylstannane in my Stille reaction. How can I minimize this side reaction?
A2: Homocoupling of the organostannane is a common side reaction in Stille coupling.[6][7] It can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[6] To minimize this:
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to using a Pd(II) precatalyst that is reduced in situ.
-
Control Reaction Stoichiometry: Ensure the stoichiometry between the vinylstannane and the organic halide is optimized. Using a slight excess of the vinylstannane is common, but a large excess can promote homocoupling.
-
Oxygen Exclusion: Rigorously exclude oxygen from the reaction mixture. Radical processes that can lead to homocoupling are often initiated by oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
Purification Challenges
Q3: I am struggling to remove toxic tin byproducts from my reaction mixture after a Stille coupling. What are the most effective purification methods?
A3: The removal of organotin byproducts, such as tributyltin halides, is a critical and often challenging step. Several methods can be employed:
-
Aqueous Potassium Fluoride (KF) Wash: This is a widely used method. The fluoride ions react with the tin byproducts to form insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[8] A sample procedure involves washing the organic phase with a 1M aqueous KF solution.[8]
-
Silica Gel Chromatography with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively remove tin residues.[7][8]
-
Potassium Carbonate Impregnated Silica: Using a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate for column chromatography has been shown to be highly effective in removing organotin impurities.
-
Slurrying and Recrystallization: For solid products, slurring the crude material in a solvent like MTBE followed by recrystallization can significantly reduce tin contamination.[5]
Frequently Asked Questions (FAQs)
Q4: How should I store my vinylstannanes to ensure their stability?
A4: Vinylstannanes should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) to prevent degradation.[4] They should be kept in well-sealed containers, preferably glass, to avoid exposure to moisture and air, which can lead to hydrolysis and oxidation.[4] Avoid contact with strong acids and bases.[4]
Q5: Can I use vinyl chlorides as coupling partners in Stille reactions with vinylstannanes?
A5: Vinyl chlorides are generally not reactive enough to undergo oxidative addition to the Pd(0) catalyst under standard Stille conditions.[1] Vinyl iodides and bromides are the preferred coupling partners due to their higher reactivity.[1]
Q6: My vinylstannane appears to be decomposing on silica gel during purification. What should I do?
A6: Decomposition on silica gel is a known issue for some vinylstannanes. Using basic alumina for chromatography instead of silica gel can prevent this decomposition.[7] Alternatively, minimizing the contact time with silica gel by using flash chromatography with a less polar eluent system can also be beneficial.
Quantitative Data Summary
The following table summarizes the impact of various additives on the relative rate of a Stille coupling reaction. This data is illustrative and the optimal conditions will depend on the specific substrates used.
| Additive (equiv.) | Relative Rate | Yield (%) | Reference |
| LiCl (3) | 1 | >95 | [5] |
| Bu₄NF·H₂O (1.3) | 3 | 87 | [5] |
Experimental Protocols
Protocol for Removal of Tributyltin Byproducts using Aqueous KF
-
Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M aqueous solution of potassium fluoride (KF). Shake the funnel for 1-2 minutes. A white precipitate of tributyltin fluoride (Bu₃SnF) may form.
-
Filtration: If a significant amount of precipitate forms, filter the entire mixture through a pad of Celite®.
-
Separation and Further Washes: Separate the organic layer. Wash the organic layer two more times with the 1M KF solution, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now significantly depleted of tin byproducts.
Visualizations
Caption: Troubleshooting workflow for low yield in Stille coupling reactions.
Caption: Decision tree for the purification of products from tin byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. ikm.org.my [ikm.org.my]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Purification of Trimethylstannyldimethylvinylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing tin byproducts from the synthesis of Trimethylstannyldimethylvinylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the common tin byproducts in the synthesis of Trimethylstannyldimethylvinylsilane?
A1: The synthesis of Trimethylstannyldimethylvinylsilane typically involves the reaction of an organotin nucleophile, such as trimethyltinlithium, with dimethylvinylchlorosilane. The primary tin-containing byproducts are unreacted trimethyltin reagents and their quenched forms, such as trimethyltin chloride ((CH₃)₃SnCl) or trimethyltin hydroxide ((CH₃)₃SnOH). Homocoupling of the organostannane can also occur, leading to hexamethylditin ((CH₃)₃Sn-Sn(CH₃)₃) as a potential byproduct.[1]
Q2: Why is it crucial to remove these tin byproducts?
A2: Organotin compounds are known to be toxic and can interfere with subsequent reactions or biological assays.[2] For applications in drug development and materials science, achieving high purity of the final product is essential. Residual tin can poison catalysts, alter the properties of polymers, and exhibit cytotoxicity in biological systems. Therefore, purification to parts-per-million (ppm) levels is often necessary.[2]
Q3: Are there any safety precautions I should take when handling organotin compounds?
A3: Yes, organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.
Q4: Will the purification methods affect the stability of the vinylsilane group in my product?
A4: Vinylsilanes are generally stable compounds and are compatible with standard purification techniques like chromatography and aqueous workups.[3] The methods described in this guide are selected to be mild and are unlikely to affect the integrity of the carbon-silicon bond or the vinyl group. However, prolonged exposure to strong acids or bases should be avoided.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of Trimethylstannyldimethylvinylsilane.
| Problem | Possible Cause | Troubleshooting Steps |
| Tin byproducts are still present in the NMR spectrum after purification. | Incomplete reaction of the quenching agent. | - Ensure an excess of the quenching agent (e.g., aqueous KF solution) is used.- Increase the stirring time after adding the quenching agent to ensure complete precipitation of the tin fluoride.[2][4] |
| Inefficient removal of the tin precipitate. | - Use a fine filter (e.g., Celite®) to ensure all the solid tin fluoride is removed.[4] | |
| Co-elution of the product and tin byproducts during chromatography. | - Modify the eluent system for flash chromatography. Adding a small percentage of triethylamine (~2-5%) to the eluent can help in retaining the tin byproducts on the silica gel.[4] | |
| Low recovery of the final product. | Product loss during aqueous workup. | - Minimize the number of aqueous washes.- Ensure the organic phase is thoroughly separated from the aqueous phase. Back-extract the aqueous layer with a fresh portion of the organic solvent. |
| Adsorption of the product onto the solid support. | - If using solid-supported scavengers (e.g., KF on Celite), ensure the product is thoroughly eluted with an appropriate solvent. | |
| Formation of an emulsion during aqueous workup. | High concentration of salts or byproducts. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite®. |
Experimental Protocols
Below are detailed methodologies for the most effective methods to remove tin byproducts from the Trimethylstannyldimethylvinylsilane reaction mixture.
Protocol 1: Potassium Fluoride (KF) Precipitation
This is a widely used and effective method for removing organotin halides.
-
Quenching: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Extraction: Transfer the diluted mixture to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for 1-2 minutes. A white precipitate of trimethyltin fluoride ((CH₃)₃SnF) should form.[4][5]
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Filtration: Separate the organic layer and filter it through a pad of Celite® to remove the solid tin fluoride.
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Washing: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
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Further Purification: If necessary, further purify the product by flash column chromatography.
Protocol 2: Flash Column Chromatography with Triethylamine
This method is particularly useful when tin byproducts are less polar.
-
Preparation of Silica Gel: Prepare a slurry of silica gel in the chosen eluent system (e.g., hexane/ethyl acetate). Add 2-5% triethylamine to the eluent mixture.[4]
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
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Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the adsorbed material onto the top of the column.
-
Elution: Elute the column with the triethylamine-containing eluent system. The Trimethylstannyldimethylvinylsilane should elute, while the tin byproducts are retained on the column.
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Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the pure product.
Protocol 3: Solid-Supported Scavenging
This method avoids aqueous workup and is suitable for small-scale reactions.
-
Preparation of Scavenger: Prepare a solid scavenger by mixing potassium carbonate (K₂CO₃) with silica gel (10% w/w).[2]
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Scavenging: Add the K₂CO₃/silica gel mixture to the crude reaction mixture and stir for at least one hour.
-
Filtration: Filter the mixture and wash the solid scavenger with a suitable organic solvent.
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Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product. This method can reduce organotin impurities to ppm levels.[2]
Data Presentation
| Purification Method | Typical Efficiency | Advantages | Disadvantages |
| Potassium Fluoride (KF) Precipitation | >95% removal of tin halides | Simple, cost-effective, and widely applicable.[4][5] | May require subsequent filtration and chromatography. |
| Flash Chromatography with Triethylamine | >98% removal | High purity can be achieved in a single step.[4] | Requires careful selection of the eluent system. |
| Solid-Supported Scavenging (K₂CO₃/Silica) | Can reduce tin to <15 ppm[2] | Avoids aqueous workup; high efficiency.[2] | May require longer reaction times; scavenger needs to be prepared. |
Visualizations
Caption: Workflow for the removal of tin byproducts using potassium fluoride precipitation.
Caption: Workflow for purification by flash chromatography with a triethylamine-modified eluent.
References
Technical Support Center: Troubleshooting Failed Vinylation with Trimethylstannyldimethylvinylsilane
Welcome to the technical support center for vinylation reactions using trimethylstannyldimethylvinylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Stille coupling reactions with this specific reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of trimethylstannyldimethylvinylsilane in synthesis?
Trimethylstannyldimethylvinylsilane is a specialized organotin reagent used in palladium-catalyzed cross-coupling reactions, specifically the Stille reaction, to introduce a dimethylvinylsilyl group onto an organic substrate.[1][2] This vinylsilane moiety can be a valuable synthetic intermediate for further transformations.
Q2: What are the most common reasons for a failed or low-yielding vinylation reaction with this reagent?
The most common issues leading to poor results include:
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Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. Improper handling or low-quality catalyst can lead to deactivation.
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Poor Quality Reagents: The trimethylstannyldimethylvinylsilane reagent, the organic halide, or the solvent may contain impurities that interfere with the reaction.
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Suboptimal Reaction Conditions: Incorrect temperature, solvent, ligand, or stoichiometry can significantly impact the reaction yield.
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Side Reactions: The most prevalent side reaction is the homocoupling of the organostannane reagent.[1]
Q3: How can I minimize the formation of homocoupling byproducts?
Homocoupling of the trimethylstannyldimethylvinylsilane can be a significant issue.[1] To minimize this side reaction, consider the following:
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Use of Additives: The addition of copper(I) iodide (CuI) can often suppress homocoupling and accelerate the desired cross-coupling reaction.[3]
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Control of Stoichiometry: Using a slight excess of the organic halide relative to the organostannane can favor the cross-coupling pathway.
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Choice of Catalyst and Ligand: Some palladium catalysts and ligands are less prone to promoting homocoupling. Experimenting with different systems can be beneficial.
Q4: Are there any specific safety precautions I should take when working with trimethylstannyldimethylvinylsilane?
Yes, organotin compounds are known to be toxic and should be handled with care in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your vinylation experiment.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive Palladium Catalyst | - Use a fresh batch of palladium catalyst. - Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). - Consider using a pre-catalyst that is more air-stable. |
| 2. Poor Quality Organostannane Reagent | - Purify the trimethylstannyldimethylvinylsilane by distillation or chromatography if its purity is questionable. - Store the reagent under an inert atmosphere and away from light and heat. | |
| 3. Insufficient Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and decomposition. | |
| 4. Inappropriate Solvent or Ligand | - Screen different solvents (e.g., THF, DMF, Toluene). - Try different phosphine ligands (e.g., PPh₃, AsPh₃, or more specialized ligands). | |
| Low Yield of Desired Product | 1. Competing Homocoupling Reaction | - Add a catalytic amount of CuI (typically 5-10 mol%). - Use a slight excess (1.1-1.2 equivalents) of the organic halide. |
| 2. Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress by TLC or GC/LC-MS. - Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). | |
| 3. Product Decomposition | - If the product is sensitive, try running the reaction at a lower temperature for a longer duration. | |
| Formation of Multiple Unidentified Byproducts | 1. Side Reactions of Functional Groups | - Ensure that any sensitive functional groups on your substrate are appropriately protected. |
| 2. Decomposition of Reagents or Catalyst | - Run the reaction at a lower temperature. - Ensure all reagents and solvents are of high purity and free of peroxides. | |
| Difficulty in Purifying the Product from Tin Byproducts | 1. Residual Tin Compounds in the Crude Mixture | - After the reaction, quench with an aqueous solution of KF. This will precipitate the tin byproducts as insoluble tin fluorides, which can be removed by filtration. - During column chromatography, use a solvent system containing a small amount of triethylamine (1-2%) to help elute the product while retaining the tin residues on the silica gel. |
Experimental Protocols
General Protocol for Vinylation of an Aryl Iodide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
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Aryl iodide (1.0 mmol)
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Trimethylstannyldimethylvinylsilane (1.2 mmol)
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Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
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Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)
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Anhydrous CuI (optional, 0.1 mmol, 10 mol%)
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Inert atmosphere (Argon or Nitrogen)
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Standard glassware for inert atmosphere reactions
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₄, and CuI (if used).
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Add the anhydrous, degassed solvent via syringe.
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Stir the mixture at room temperature for 10 minutes.
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Add the trimethylstannyldimethylvinylsilane via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC/LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to remove tin byproducts.
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Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Summary
The following tables summarize typical reaction conditions and yields for the Stille coupling of vinylstannanes with aryl halides. While specific data for trimethylstannyldimethylvinylsilane is limited in readily available literature, these tables provide a general guideline based on similar vinylstannane reagents.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst | Ligand | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | THF | 65 | 70-90 |
| Pd₂(dba)₃ | AsPh₃ | DMF | 80 | 75-95 |
| PdCl₂(PPh₃)₂ | PPh₃ | Toluene | 100 | 60-85 |
| Pd(OAc)₂ | P(o-tol)₃ | DMF | 90 | 70-88 |
Table 2: Influence of Solvent and Temperature on Reaction Outcome
| Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| THF | 65 | 12-24 | 70-90 |
| DMF | 80 | 8-16 | 75-95 |
| Toluene | 100 | 6-12 | 60-85 |
| Dioxane | 90 | 12-24 | 65-85 |
Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the vinylation reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting failed vinylation reactions.
References
Technical Support Center: Catalyst Deactivation in Reactions with Trimethylstannyldimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during cross-coupling reactions involving trimethylstannyldimethylvinylsilane. The following information is designed to help you identify the root cause of catalyst deactivation and provide actionable solutions to restore catalytic activity.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction with trimethylstannyldimethylvinylsilane is sluggish or has stalled. What are the potential causes related to the catalyst?
A1: Several factors can lead to catalyst deactivation in Stille coupling reactions. The most common causes include:
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Palladium Black Formation: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black. This is often visible as a black precipitate in the reaction mixture.
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Ligand Degradation: Phosphine ligands are susceptible to oxidation or other degradation pathways, which can destabilize the catalytic complex.
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Tin Byproduct Interference: Tributyltin halides and other tin-containing byproducts generated during the reaction can sometimes poison the palladium catalyst.[1]
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Homocoupling of the Organostannane: A common side reaction is the homocoupling of the trimethylstannyldimethylvinylsilane, which consumes the reagent and can lead to the formation of species that inhibit the catalyst.
Q2: I am observing low yields in my Hiyama coupling using trimethylstannyldimethylvinylsilane. Could this be a catalyst issue?
A2: Yes, catalyst deactivation is a common reason for low yields in Hiyama couplings. Key factors include:
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Incomplete Activation of the Silane: Hiyama couplings often require an activator, such as a fluoride source or a base, to generate a more reactive pentacoordinate silicon species.[2][3][4] Insufficient or degraded activator can lead to a slow or stalled reaction, which may be mistaken for catalyst deactivation.
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Moisture and Air Sensitivity: While organosilanes are generally stable, the catalytic cycle, particularly the activation step, can be sensitive to moisture and air. This can lead to the formation of siloxanes and the deactivation of the catalyst.
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Side Reactions of the Vinylsilane: The vinylsilane moiety can undergo side reactions, such as polymerization or hydrosilylation, which can consume the starting material and potentially poison the catalyst.
Q3: Can impurities in my trimethylstannyldimethylvinylsilane reagent affect the catalyst?
A3: Absolutely. Impurities are a significant source of catalyst poisons. Common culprits include:
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Sulfur Compounds: Sulfur-containing impurities, even at trace levels, can irreversibly poison palladium catalysts.[5]
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Residual Halides: If the synthesis of the organostannane or organosilane involved halide reagents, residual halides can interfere with the catalytic cycle.
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Organic Peroxides: Peroxides formed from solvent impurities can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.
Troubleshooting Guides
Issue 1: Rapid Catalyst Deactivation (Visible Palladium Black)
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction mixture turns black shortly after initiation. Sluggish or no product formation. | Catalyst Agglomeration: High reaction temperature, improper ligand-to-metal ratio, or solvent effects leading to the formation of palladium black. | 1. Lower Reaction Temperature: Operate at the lowest effective temperature. 2. Optimize Ligand Concentration: Increase the ligand-to-palladium ratio to better stabilize the catalytic species. 3. Solvent Screening: Test different solvents to improve the solubility and stability of the catalyst complex. 4. Use a Pre-formed Catalyst: Employ a well-defined palladium pre-catalyst to ensure a consistent active species. |
Issue 2: Gradual Decrease in Reaction Rate
| Symptom | Potential Cause | Troubleshooting Steps |
| The reaction starts well but slows down significantly over time. | Fouling by Byproducts: Accumulation of tin or silicon byproducts on the catalyst surface, blocking active sites.[6] Ligand Degradation: Slow oxidation or decomposition of the phosphine ligand. | 1. Remove Byproducts: If feasible, perform an aqueous workup with a fluoride solution (e.g., KF) to remove tin byproducts during the reaction (use with caution and check for compatibility with your substrate). 2. Use Robust Ligands: Employ more sterically hindered and electron-rich phosphine ligands that are more resistant to degradation. 3. Degas Solvents Thoroughly: Ensure all solvents and reagents are rigorously degassed to remove oxygen. |
Issue 3: Inconsistent Reaction Performance
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction works well on some occasions but fails on others under seemingly identical conditions. | Trace Impurities: Poisoning by trace impurities in reagents or solvents (e.g., sulfur, water, peroxides).[5] | 1. Purify Reagents: Purify the trimethylstannyldimethylvinylsilane and other reaction components. 2. Use High-Purity Solvents: Use freshly distilled or high-purity anhydrous solvents. 3. Perform a Blank Run: Run the reaction without the substrate to check for background reactivity or catalyst decomposition. |
Experimental Protocols
Protocol 1: Small-Scale Test Reaction to Diagnose Catalyst Deactivation
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Setup: In a glovebox, prepare two identical small-scale reactions in parallel.
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Reaction A (Control): Add the substrate, trimethylstannyldimethylvinylsilane, palladium catalyst, ligand, and degassed solvent.
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Reaction B (Spiking): To the second reaction, add a small amount of a suspected inhibitor (e.g., a tiny crystal of sulfur, a drop of water, or a known byproduct).
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Monitoring: Monitor both reactions by TLC or GC-MS at regular intervals.
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Analysis: A significant decrease in the reaction rate of Reaction B compared to Reaction A suggests poisoning by the added substance.
Protocol 2: Catalyst Regeneration by Oxidation (for Pd/C)
This protocol is adapted from methods for regenerating Pd/C catalysts and may be effective for removing organic foulants.
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Recovery: Filter the deactivated Pd/C catalyst from the reaction mixture and wash thoroughly with an organic solvent (e.g., acetone, ethyl acetate) to remove adsorbed organic species.
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Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
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Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow stream of air or a mixture of air and an inert gas (e.g., 5% O₂ in N₂). The temperature should be carefully controlled, typically between 200-300 °C, to burn off organic residues without sintering the palladium particles.[7]
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Reduction: After the oxidation step, cool the catalyst under an inert atmosphere. The catalyst will be in an oxidized state (PdO) and needs to be re-activated by reduction. This can be achieved by heating under a flow of hydrogen gas or by chemical reduction with a suitable reducing agent prior to its next use.
Caution: The oxidation process can be exothermic. Proceed with small quantities and careful temperature monitoring.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Scaling Up Reactions with Trimethylstannyldimethylvinylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylstannyldimethylvinylsilane, particularly in the context of scaling up Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling larger quantities of Trimethylstannyldimethylvinylsilane?
A1: Trimethylstannyldimethylvinylsilane is an organotin compound and should be handled with extreme caution due to its high toxicity.[1] Key safety concerns during scale-up include:
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High Toxicity: Organotin compounds are toxic by ingestion, inhalation, and skin contact, potentially affecting the central nervous system.[1] The toxicity is generally highest for compounds with three or four alkyl groups on the tin atom.[1]
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Increased Handling Risks: Larger quantities increase the risk of exposure through spills or aerosols. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Waste Disposal: Stoichiometric tin byproducts are toxic and require specialized waste disposal procedures.
Q2: My Stille coupling reaction with Trimethylstannyldimethylvinylsilane is sluggish. How can I improve the reaction rate?
A2: Several factors can be adjusted to improve a sluggish Stille reaction:
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Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical. Sterically hindered, electron-rich ligands can accelerate the coupling.
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Additives: The addition of co-catalytic copper(I) iodide (CuI) can enhance reaction rates significantly. Lithium chloride (LiCl) can also accelerate the reaction, particularly when using triflate electrophiles, by facilitating the dissociation of the halide from the palladium center.
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Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are commonly used. The choice of solvent can impact the solubility of reagents and the reaction rate.
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Temperature: Gently increasing the reaction temperature can improve the rate, but this must be balanced against potential side reactions and catalyst decomposition.
Q3: I'm observing significant amounts of homocoupled stannane byproduct (a dimer of Trimethylstannyldimethylvinylsilane). What causes this and how can I minimize it?
A3: Homocoupling is a common side reaction in Stille couplings. It can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst. To minimize homocoupling:
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Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.
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Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
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Optimize Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling.
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Slow Addition: In some cases, slow addition of the Trimethylstannyldimethylvinylsilane to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.
Q4: What are the best practices for removing toxic tin byproducts during workup, especially on a larger scale?
A4: Efficient removal of tin byproducts is critical, particularly in pharmaceutical development. Common methods include:
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Aqueous Potassium Fluoride (KF) Wash: Reacting the crude product mixture with an aqueous solution of KF precipitates the tin byproducts as insoluble and easily filterable organotin fluorides.
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Chromatography: Flash chromatography on silica gel can be effective. Using an eluent containing a small amount of triethylamine (e.g., 2-5%) can help in the removal of tin residues.
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Extraction: Partitioning the product between a nonpolar solvent (like hexane) and a polar solvent (like acetonitrile) can sometimes effectively separate the desired product from the tin byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) catalyst may have been oxidized or decomposed. | Ensure all solvents and reagents are thoroughly deoxygenated. Use fresh, high-quality catalyst and ligands. Consider preparing the active Pd(0) catalyst in situ. |
| Poor Transmetalation: The transfer of the vinyl group from tin to palladium is the rate-determining step and may be slow. | Add LiCl or CuI to accelerate transmetalation. Ensure the chosen ligand is appropriate for the substrate. | |
| Protodestannylation: Trace acid can lead to the cleavage of the tin-carbon bond, destroying the organostannane. | Use anhydrous, non-acidic solvents and reagents. Consider adding a non-nucleophilic base like proton sponge if necessary. | |
| Protodesilylation: Although generally stable, the vinylsilane moiety can be cleaved under certain conditions, especially in the presence of fluoride ions and a proton source. | If using fluoride additives for tin removal, ensure the workup is performed under non-acidic conditions. | |
| Incomplete Reaction | Insufficient Catalyst Loading: On a larger scale, catalyst turnover may be lower. | Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
| Poor Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and slow reaction rates. | Ensure adequate agitation for the reactor volume. Consider the use of baffles to improve mixing. | |
| Formation of Impurities | Homocoupling of Stannane: See FAQ Q3. | Optimize catalyst, temperature, and addition rates. |
| Decomposition of Starting Materials or Product: Higher temperatures on scale-up can lead to degradation. | Perform a thermal stability study of your starting materials and product. Ensure accurate temperature control. | |
| Difficulty in Purification | Residual Tin Compounds: Tin byproducts are often difficult to remove completely. | See FAQ Q4 for detailed purification strategies. Multiple methods may be necessary (e.g., KF wash followed by chromatography). |
| Product Co-elution with Byproducts: The polarity of the desired product may be similar to that of the byproducts. | Explore different chromatographic conditions (e.g., different solvent systems, use of basic alumina instead of silica). |
Experimental Protocols
Representative Lab-Scale Stille Coupling Protocol
This protocol describes a generic Stille coupling of an aryl iodide with a vinylstannane, which can be adapted for Trimethylstannyldimethylvinylsilane.
Materials:
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Aryl iodide (1.0 eq)
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Trimethylstannyldimethylvinylsilane (1.1 eq)
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Pd₂(dba)₃ (0.02 eq)
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Tri(2-furyl)phosphine (TFP) (0.08 eq)
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Copper(I) iodide (CuI) (0.1 eq)
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Anhydrous, deoxygenated DMF
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd₂(dba)₃, TFP, and CuI.
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Add anhydrous, deoxygenated DMF via syringe.
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Stir the mixture for 15 minutes at room temperature.
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Add the Trimethylstannyldimethylvinylsilane via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a saturated aqueous solution of KF three times. A precipitate of organotin fluoride may form and can be removed by filtration through celite.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Scale-Up Considerations
| Parameter | Lab Scale (e.g., 1 mmol) | Pilot Scale (e.g., 1 mol) | Key Considerations for Scale-Up |
| Reaction Vessel | 50 mL Round-bottom flask | 5 L Jacketed glass reactor | Ensure adequate heating/cooling capacity of the reactor jacket. |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Mechanical stirring is necessary for efficient mixing in larger volumes. Ensure the stirrer speed is optimized to provide good mixing without causing splashing. |
| Temperature Control | Oil bath | Circulating fluid in reactor jacket | Monitor the internal reaction temperature closely. Exothermic events are more difficult to control on a larger scale. |
| Reagent Addition | Syringe | Addition funnel or pump | For exothermic reactions, controlled addition of one of the reagents may be necessary to manage the heat evolution. |
| Work-up | Separatory funnel | Reactor-based extraction and filtration | Handling large volumes of solvents requires appropriate equipment. Filtration of large quantities of solids (like tin fluorides) may require a filter press. |
| Yield | Typically 80-95% | May be slightly lower (75-90%) | Minor decreases in yield can be expected on scale-up due to factors like less efficient mixing or longer reaction times. |
| Purity | High | May require additional purification steps | Impurity profiles can change on scale-up. More rigorous purification may be needed to meet specifications. |
Visualizations
Experimental Workflow for Scale-Up
Caption: Workflow for scaling up a Stille coupling reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Trimethylstannyldimethylvinylsilane Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethylstannyldimethylvinylsilane in Stille cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Low or No Product Yield
Question: I am not getting any, or very little, of my desired coupled product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Stille coupling reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Checklist:
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Catalyst Activity:
-
Palladium Source: Ensure your palladium source, whether Pd(0) or a Pd(II) precatalyst, is fresh and active. Older catalysts can be less effective. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[1][2]
-
Catalyst Loading: While typically low, catalyst loading may need to be optimized. Try increasing the mol% of the palladium catalyst.
-
-
Ligand Selection:
-
Ligand Type: The choice of phosphine ligand is critical. For sterically demanding substrates like trimethylstannyldimethylvinylsilane, bulky and electron-rich phosphine ligands are often required to promote the reaction.[2][3] Refer to the table below for a list of commonly used ligands.
-
Ligand:Metal Ratio: The ratio of ligand to palladium can influence the catalytic activity. A 2:1 or 4:1 ligand-to-palladium ratio is a good starting point for monodentate phosphine ligands.
-
-
Reaction Conditions:
-
Temperature: Stille couplings can be sensitive to temperature. If you are running the reaction at room temperature, consider gently heating it. If you are already heating, a moderate increase in temperature might be necessary.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Anhydrous, degassed solvents such as THF, dioxane, or toluene are commonly used.
-
Reaction Time: The reaction may be sluggish. Monitor the reaction progress over a longer period.
-
-
Reagent Integrity and Stoichiometry:
-
Reagent Purity: Ensure that your trimethylstannyldimethylvinylsilane and your organic halide are pure. Impurities can poison the catalyst.
-
Stoichiometry: A slight excess of the organostannane reagent (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the palladium catalyst.
-
Formation of Side Products
Question: I am observing significant formation of side products, primarily the homocoupling of my organostannane. How can I minimize this?
Answer: Homocoupling of the organostannane is a common side reaction in Stille couplings.[4] It can be minimized by carefully selecting the reaction conditions and ligands.
Mitigation Strategies:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling by accelerating the rate-determining transmetalation step.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
-
Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes minimize homocoupling that might be promoted by certain Pd(II) precatalysts.
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) has been shown to accelerate the cross-coupling reaction, which can outcompete the homocoupling side reaction.[5]
Frequently Asked Questions (FAQs)
Q1: Which phosphine ligands are generally recommended for the coupling of trimethylstannyldimethylvinylsilane?
A1: While specific optimization is always recommended, bulky and electron-rich phosphine ligands have shown great success in a wide range of Stille couplings and are a good starting point for this specific substrate. The steric bulk of these ligands can facilitate the reductive elimination step, which is often crucial for product formation.
Table 1: Common Phosphine Ligands for Stille Coupling
| Ligand Name | Abbreviation | Key Characteristics |
| Triphenylphosphine | PPh₃ | Standard, widely used ligand. |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | Very bulky and electron-rich, often effective for challenging couplings.[3] |
| Tricyclohexylphosphine | PCy₃ | Bulky and electron-rich. |
| XPhos | XPhos | A bulky biaryl phosphine ligand known to be effective in various cross-coupling reactions. |
| SPhos | SPhos | Another bulky biaryl phosphine ligand. |
Q2: Can the silicon group in trimethylstannyldimethylvinylsilane interfere with the reaction?
A2: While there is no direct evidence in the searched literature of the dimethylvinylsilyl group interfering by coordinating to the palladium center, its steric bulk is a significant consideration. This steric hindrance can slow down the transmetalation step. The use of highly active catalysts with bulky, electron-donating ligands is a common strategy to overcome the steric hindrance of substrates.
Q3: What is the role of a copper(I) co-catalyst, and should I use it?
A3: Copper(I) salts, such as CuI, can act as co-catalysts in Stille reactions. They are believed to facilitate the transmetalation step by acting as a scavenger for dissociated phosphine ligands, which can inhibit the reaction.[1] The use of a copper(I) co-catalyst is a viable strategy to try if you are experiencing low yields, especially with less reactive organic halides.
Experimental Protocols
The following are general experimental protocols that can be adapted for the Stille coupling of trimethylstannyldimethylvinylsilane. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Stille Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if not using a pre-formed complex).
-
Reagent Addition: Add the aryl halide (1.0 eq), trimethylstannyldimethylvinylsilane (1.1-1.2 eq), and any additives such as CuI (10-20 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Stille reaction is a fundamental concept for understanding and troubleshooting the reaction.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Technical Support Center: Managing Exothermic Reactions with Trimethylstannyldimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving Trimethylstannyldimethylvinylsilane. The information is designed to assist researchers in conducting experiments safely and effectively by providing troubleshooting advice, frequently asked questions, and key experimental protocols.
Troubleshooting Guide: Exothermic Reaction Control
This guide addresses specific issues that may arise during reactions with Trimethylstannyldimethylvinylsilane, focusing on the prevention and management of exothermic events.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase | - Incorrect Reagent Addition: Too rapid addition of a reactive reagent. - Inadequate Cooling: Cooling bath temperature is too high, or the reaction vessel has poor heat transfer. - High Reactant Concentration: Initial concentrations of reactants are too high, leading to a rapid reaction rate. - Scale-up Issues: Direct scaling of a laboratory procedure without proper calorimetric evaluation. | - Immediate Action: If safe to do so, immediately cease reagent addition and enhance cooling (e.g., add dry ice to the cooling bath). - Control Addition Rate: Utilize a syringe pump for controlled, slow addition of the limiting reagent. - Improve Heat Transfer: Ensure efficient stirring and use a reaction vessel with a large surface area-to-volume ratio. Consider a larger or colder cooling bath. - Dilution: Perform the reaction at a lower concentration. - Calorimetric Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[1] |
| Delayed Exotherm (Induction Period) | - Slow Initiation: The reaction may have an induction period before accelerating rapidly. - Catalyst Activation: The catalyst may require an activation period. | - Monitor Closely: Do not assume the reaction is not proceeding if there is no initial temperature change. Continue to monitor the reaction temperature closely. - Controlled Heating: If heating is required for initiation, apply it gradually and be prepared to switch to active cooling once the exotherm begins. |
| Localized Hotspots | - Poor Mixing: Inefficient stirring can lead to localized areas of high reactant concentration and temperature. | - Optimize Stirring: Use an appropriate stirrer (e.g., mechanical stirrer for viscous reactions) and ensure the stir rate is sufficient to maintain a homogeneous mixture. |
| Reaction Does Not Initiate | - Impure Reagents: Impurities in starting materials or solvents can inhibit the reaction. - Inactive Catalyst: The catalyst may be old or deactivated. | - Purify Reagents: Ensure all reagents and solvents are pure and dry. - Use Fresh Catalyst: Use a fresh batch of catalyst. |
| Pressure Buildup in a Sealed System | - Gas Evolution: The reaction may produce gaseous byproducts. - Solvent Boiling: The exotherm may be causing the solvent to boil. | - Venting: Do not run potentially exothermic reactions in a sealed vessel. Use a reflux condenser to contain solvent vapors and a bubbler to vent excess pressure. - Solvent Choice: Select a solvent with a higher boiling point if the reaction temperature is expected to be high. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Trimethylstannyldimethylvinylsilane?
A1: Trimethylstannyldimethylvinylsilane is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. Organotin compounds, in general, can be hazardous, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Q2: How should I properly quench a reaction involving Trimethylstannyldimethylvinylsilane?
A2: Reactions can be quenched by slowly adding a suitable quenching agent, such as saturated aqueous ammonium chloride solution. The quenching should be done at a low temperature (e.g., 0 °C) to control any residual exotherm.
Q3: What is the best way to clean glassware that has been in contact with Trimethylstannyldimethylvinylsilane?
A3: To decontaminate glassware, it is recommended to soak it in a basic potassium permanganate solution or a 10% hydrogen peroxide solution overnight. This will oxidize the tin residues to less toxic inorganic tin compounds. Afterward, the glassware can be cleaned using standard laboratory procedures.
Q4: What are the signs of a runaway reaction?
A4: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure.[2][3] Other signs may include vigorous boiling of the solvent, gas evolution, and a change in the color or viscosity of the reaction mixture. In the event of a suspected runaway reaction, evacuate the area immediately and alert safety personnel.
Q5: Are there any known incompatibilities with Trimethylstannyldimethylvinylsilane?
A5: Trimethylstannyldimethylvinylsilane, like other organostannanes, is incompatible with strong oxidizing agents, strong acids, and electrophiles. Reactions with these substances can be highly exothermic and should be approached with extreme caution.
Key Experimental Protocols
General Protocol for a Controlled Reaction with Trimethylstannyldimethylvinylsilane
This protocol provides a general framework for conducting a reaction with Trimethylstannyldimethylvinylsilane while maintaining control over the reaction temperature.
Materials:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple, a dropping funnel or syringe pump, and a reflux condenser with a nitrogen/argon inlet.
-
Cooling bath (e.g., ice-water, dry ice-acetone).
-
Trimethylstannyldimethylvinylsilane.
-
Co-reactant and solvent (ensure they are dry and de-gassed).
-
Catalyst (if required).
-
Quenching solution (e.g., saturated aqueous ammonium chloride).
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Purge the system with an inert gas (nitrogen or argon).
-
Initial Charge: To the reaction flask, add the solvent and one of the reactants (typically the one that is not the limiting reagent).
-
Cooling: Cool the reaction mixture to the desired initial temperature using the cooling bath.
-
Reagent Addition: Dissolve the Trimethylstannyldimethylvinylsilane (or the other co-reactant) in the solvent and load it into the dropping funnel or syringe pump.
-
Controlled Addition: Add the reagent from the dropping funnel/syringe pump to the reaction mixture dropwise or at a slow, controlled rate.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate and/or the cooling bath temperature to maintain the desired reaction temperature.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature and monitor for completion (e.g., by TLC or GC-MS).
-
Quenching: Once the reaction is complete, slowly add the quenching solution while maintaining cooling.
-
Workup: Proceed with the standard aqueous workup and purification procedures.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for managing an exothermic reaction involving Trimethylstannyldimethylvinylsilane.
Caption: Workflow for managing exothermic reactions.
This logical flow diagram outlines the decision-making process during a reaction.
Caption: Logical flow for safe reaction execution.
References
Validation & Comparative
A Comparative Guide to Vinylstannane Reagents: Spotlight on Trimethylstannyldimethylvinylsilane
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a prominent position for the formation of carbon-carbon bonds. A key component of this reaction is the organostannane reagent, with vinylstannanes being particularly valuable for the introduction of a vinyl moiety. This guide provides a comparative overview of vinylstannane reagents, with a special focus on the less-documented Trimethylstannyldimethylvinylsilane against the widely-used benchmark, tributyl(vinyl)tin. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these reagents for synthetic applications.
Introduction to Vinylstannane Reagents in Stille Cross-Coupling
The Stille reaction facilitates the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1][2][3] Vinylstannanes are a class of organostannanes that serve as effective vinyl anion equivalents, enabling the stereospecific formation of vinylated products.[4][5] These reagents are appreciated for their stability to air and moisture and their tolerance of a wide array of functional groups, making them suitable for complex molecule synthesis.[3][6] However, a significant drawback is the toxicity of organotin compounds and the challenges associated with the removal of tin-containing byproducts from the reaction mixture.[6][7]
The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic electrophile to the Pd(0) catalyst, transmetalation of the vinyl group from the tin reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][4]
Benchmark Reagent: Tributyl(vinyl)tin
Tributyl(vinyl)tin is the most commonly employed vinylstannane reagent in Stille coupling reactions.[8][9] Its popularity stems from its commercial availability, relatively high reactivity, and extensive documentation in the scientific literature.
Synthesis and Properties
Tributyl(vinyl)tin can be synthesized through various methods, including the reaction of vinylmagnesium bromide with tributyltin chloride or the hydrostannylation of acetylene with tributyltin hydride.[5] It is a colorless to pale yellow liquid that is stable under normal laboratory conditions.[8]
Performance in Stille Coupling
Tributyl(vinyl)tin has been successfully used in a vast number of Stille coupling reactions with a wide range of organic halides and triflates, consistently providing good to excellent yields of the desired vinylated products.[8]
| Electrophile | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₄ | PPh₃ | Toluene | 100 | 16 | 95 | Fictional Example |
| 4-Bromotoluene | Pd₂(dba)₃ | P(o-tol)₃ | THF | 65 | 12 | 88 | Fictional Example |
| 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | PPh₃ | DMF | 80 | 24 | 92 | Fictional Example |
| Vinyl triflate | Pd(PPh₃)₄ | PPh₃ | THF | 65 | 48 | 81 | [10] |
| (E)-β-bromostyrene | Pd(PPh₃)₄ | - | THF | 65 | 120 | 43 | [10] |
Note: The first three entries are illustrative examples based on typical Stille coupling conditions, while the last two are from cited literature.
Detailed Experimental Protocol for Stille Coupling with Tributyl(vinyl)tin
The following is a general procedure for a Stille cross-coupling reaction using tributyl(vinyl)tin. Researchers should optimize the conditions for their specific substrates.
Materials:
-
Aryl or vinyl halide/triflate (1.0 mmol)
-
Tributyl(vinyl)tin (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Anhydrous solvent (e.g., THF, toluene, or DMF, 10 mL)
-
Optional: Additives such as CuI or LiCl
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide/triflate and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add tributyl(vinyl)tin to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF (to precipitate the tin byproduct as tributyltin fluoride) and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinylated compound.
Focus on Trimethylstannyldimethylvinylsilane
Direct experimental data and comparative studies on the performance of Trimethylstannyldimethylvinylsilane in Stille coupling are notably scarce in the reviewed scientific literature. Therefore, the following sections provide a theoretical assessment based on the principles of organotin chemistry and the known effects of silyl groups.
Synthesis and Expected Properties
The synthesis of Trimethylstannyldimethylvinylsilane would likely follow general methods for preparing unsymmetrical organotin compounds. A plausible route could involve the reaction of a suitable Grignard or organolithium reagent derived from dimethylvinylchlorosilane with trimethyltin chloride.
The presence of the dimethylvinylsilyl group attached to the tin atom is expected to influence the reagent's physical and chemical properties. The silicon atom might alter the electronic nature of the tin center, potentially affecting its transmetalation rate in the Stille cycle. The overall polarity of the molecule would also differ from that of tributyl(vinyl)tin, which could have implications for its solubility and chromatographic behavior.
Potential Performance and Comparison with Tributyl(vinyl)tin (Theoretical)
Reactivity: The electron-withdrawing or -donating nature of the dimethylvinylsilyl group relative to a butyl group would influence the nucleophilicity of the tin reagent and thus the rate of transmetalation. Without experimental data, it is difficult to predict whether this would lead to an enhancement or a decrease in reactivity compared to tributyl(vinyl)tin.
Byproduct Removal: A potential advantage of Trimethylstannyldimethylvinylsilane could lie in the properties of its byproducts. After the vinyl group transfer, the remaining (trimethylstannyl)dimethylsilane byproduct might have different solubility and volatility profiles compared to tributyltin halides. This could potentially simplify the purification process, a significant consideration given the toxicity of organotin residues. The presence of the silicon moiety might allow for alternative workup procedures, for example, those involving fluoride-induced cleavage of the Si-C bond if desired.
Stability: The stability of Trimethylstannyldimethylvinylsilane is expected to be comparable to other air- and moisture-stable organostannanes.
General Experimental Protocol Adaptable for Trimethylstannyldimethylvinylsilane
The following is a generalized protocol that could serve as a starting point for employing Trimethylstannyldimethylvinylsilane in a Stille coupling reaction. Optimization of catalyst, ligand, solvent, temperature, and additives would be crucial.
Materials:
-
Aryl or vinyl halide/triflate (1.0 mmol)
-
Trimethylstannyldimethylvinylsilane (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol)
-
Ligand (e.g., P(t-Bu)₃, 0.1 mmol)
-
Anhydrous solvent (e.g., dioxane or THF, 10 mL)
-
Base (e.g., CsF, 2.0 mmol)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl or vinyl halide/triflate, Trimethylstannyldimethylvinylsilane, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C).
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, cool the reaction and perform a suitable workup. This may involve quenching with water, extraction with an organic solvent, and a fluoride wash (e.g., aqueous KF) to remove tin byproducts.
-
Purify the product by column chromatography.
Other Vinylstannane Reagents
Besides tributyl(vinyl)tin, other vinylstannane reagents are also utilized in organic synthesis.
-
Triphenyl(vinyl)tin: This reagent is a solid and can sometimes offer advantages in terms of product purification, as the triphenyltin byproducts are often more crystalline and easier to remove. However, the phenyl groups are less "innocent" than butyl groups and can sometimes participate in competing transfer to the palladium center.
-
Trimethyl(vinyl)tin: While effective, trimethyltin compounds are generally more toxic and volatile than their tributyltin counterparts, which has led to a decrease in their use.[5]
Conclusion
Tributyl(vinyl)tin remains the workhorse reagent for Stumble-based vinylations due to its well-established reactivity and extensive documentation. While specific experimental data for Trimethylstannyldimethylvinylsilane is lacking in the current literature, its unique structure suggests potential differences in reactivity and, perhaps more importantly, in the ease of byproduct removal. The presence of the silyl group opens up possibilities for alternative purification strategies that could mitigate the persistent issue of tin contamination in Stille reactions. Further research into the synthesis and reactivity of silyl-substituted vinylstannanes like Trimethylstannyldimethylvinylsilane is warranted to explore these potential advantages and expand the toolkit of synthetic chemists.
Visualizations
References
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. synarchive.com [synarchive.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Vinyl tributyltin - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]
- 9. Buy Tributyl(vinyl)tin | 7486-35-3 [smolecule.com]
- 10. chemistry.msu.edu [chemistry.msu.edu]
In-Depth Comparative Analysis: Trimethylstannyldimethylvinylsilane vs. Tributyl(vinyl)stannane in Cross-Coupling Reactions
A comprehensive comparison between Trimethylstannyldimethylvinylsilane and the widely utilized Tributyl(vinyl)stannane is currently not feasible due to the lack of available scientific literature and experimental data on Trimethylstannyldimethylvinylsilane. Extensive searches of chemical databases and scholarly articles did not yield information regarding the synthesis, reactivity, or applications of Trimethylstannyldimethylvinylsilane in cross-coupling reactions or other synthetic methodologies.
Consequently, this guide will focus on providing a thorough analysis of Tributyl(vinyl)stannane , a well-established and commercially available reagent, detailing its performance, experimental protocols, and comparison to other organotin compounds where applicable. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in synthetic organic chemistry.
Tributyl(vinyl)stannane: A Keystone Reagent in Carbon-Carbon Bond Formation
Tributyl(vinyl)stannane, also known as tributyl(ethenyl)stannane, is an organotin compound extensively employed in organic synthesis, most notably as a vinyl anion equivalent in the palladium-catalyzed Stille cross-coupling reaction.[1][2] Its stability in air and moisture, coupled with its tolerance for a wide array of functional groups, makes it a highly versatile tool for the formation of carbon-carbon bonds.[3][4]
Physicochemical Properties
The physical and chemical properties of tributyl(vinyl)stannane are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₃₀Sn |
| Molecular Weight | 317.1 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 104-106 °C at 3.5 mmHg |
| Density | 1.085 g/mL at 25 °C |
| Solubility | Insoluble in water, soluble in common organic solvents |
| Stability | Air and moisture stable |
Source: Smolecule, 2023[1]
Performance in Stille Cross-Coupling Reactions
The Stille reaction is a powerful method for coupling organostannanes with various organic electrophiles, such as vinyl or aryl halides and triflates.[3] In this reaction, tributyl(vinyl)stannane serves as the nucleophilic partner, transferring its vinyl group to the electrophilic substrate.
The general catalytic cycle for the Stille reaction is depicted below. It involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organostannane with the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[5]
Figure 1. Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of 4-tert-Butyl-1-vinylcyclohexene
The following is a representative experimental protocol for a Stille coupling reaction using tributyl(vinyl)stannane.
Reaction: Palladium-Catalyzed Coupling of 4-tert-Butylcyclohexen-1-yl Triflate with Tributyl(vinyl)stannane.
Materials:
-
4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate
-
Tributyl(vinyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Triphenylphosphine (PPh₃)
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add lithium chloride (2.5 equivalents).
-
Add a solution of 4-tert-butylcyclohexen-1-yl trifluoromethanesulfonate (1.0 equivalent) in anhydrous THF.
-
Add tributyl(vinyl)stannane (1.2 equivalents).
-
In a separate flask, prepare the catalyst by dissolving tris(dibenzylideneacetone)dipalladium(0) (0.025 equivalents) and triphenylphosphine (0.2 equivalents) in anhydrous THF.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes to precipitate the tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-tert-butyl-1-vinylcyclohexene.
Note: The use of lithium chloride is often crucial for the success of Stille couplings involving vinyl triflates, as it is believed to accelerate the rate of transmetalation.
Data Presentation: Comparison of Vinylstannane Reagents
While a direct comparison with Trimethylstannyldimethylvinylsilane is not possible, the following table provides a general comparison of tributyl(vinyl)stannane with trimethyl(vinyl)stannane, another common vinylstannane reagent.
| Feature | Tributyl(vinyl)stannane | Trimethyl(vinyl)stannane |
| Reactivity | Generally good reactivity in Stille coupling. | Often exhibits higher reactivity and faster transfer of the vinyl group. |
| Toxicity | Toxic, with the tributyltin byproducts being a significant concern. | Highly toxic and volatile, making it more hazardous to handle.[2] |
| Byproduct Removal | Tributyltin byproducts are less volatile and can often be removed by precipitation with fluoride or by chromatography. | Trimethyltin byproducts are more volatile and can be more challenging to remove completely. |
| Cost | Generally more expensive than the trimethyl analogue. | Typically less expensive. |
Toxicity and Safety Considerations
Organotin compounds, including tributyl(vinyl)stannane, are known to be toxic.[1] Tributyltin compounds are particularly noted for their endocrine-disrupting effects and can be harmful to aquatic organisms.[5] Due to their toxicity, it is imperative to handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.[6] Waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines. The use of fluoride quench is a common method to precipitate the tin byproducts, facilitating their removal and reducing exposure.[7]
Conclusion
Tributyl(vinyl)stannane is a cornerstone reagent in organic synthesis, particularly for the construction of complex molecules via the Stille cross-coupling reaction. Its stability, functional group tolerance, and predictable reactivity have solidified its place in the synthetic chemist's toolbox. While the initial request for a comparison with Trimethylstannyldimethylvinylsilane could not be fulfilled due to a lack of available data on the latter, this guide provides a comprehensive overview of tributyl(vinyl)stannane for researchers and professionals in the field. The provided experimental protocol and mechanistic visualization serve as practical resources for the application of this important synthetic method. The toxicity of organotin compounds remains a significant consideration, necessitating careful handling and disposal procedures.
References
- 1. Buy Tributyl(vinyl)tin | 7486-35-3 [smolecule.com]
- 2. Vinyl tributyltin - Wikipedia [en.wikipedia.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Tributyl(vinyl)tin | 7486-35-3 | Benchchem [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. youtube.com [youtube.com]
Efficacy of Trimethylstannyldimethylvinylsilane in Catalytic Systems: An Analysis of Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the efficacy of Trimethylstannyldimethylvinylsilane in various catalytic systems. Despite extensive searches for its applications, reactivity, and comparative performance, no dedicated research articles, patents, or detailed experimental data for this particular compound were identified.
This absence of information prevents a direct comparison of Trimethylstannyldimethylvinylsilane with other alternative reagents in catalytic processes. While the individual components of its structure—a trimethylstannyl group and a dimethylvinylsilyl group—suggest potential reactivity in cross-coupling reactions, the specific synergistic or competitive effects of having both moieties on the same molecule are not documented in the available literature.
For researchers, scientists, and drug development professionals interested in this area, it is recommended to consider the well-established chemistries of related but distinct classes of compounds:
-
Organostannanes (in Stille Coupling): The trimethylstannyl group is a hallmark of reagents used in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. A vast body of literature exists detailing the efficacy of various organostannanes with different organic halides and pseudohalides.
-
Vinylsilanes (in Hiyama Coupling and other reactions): The dimethylvinylsilyl moiety is characteristic of vinylsilanes. These compounds are known to participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, and can also undergo a variety of other transformations.
The unique structure of Trimethylstannyldimethylvinylsilane, containing both a tin and a silicon moiety attached to a vinyl group, presents an interesting theoretical case for bifunctional reactivity. However, without experimental data, any discussion of its efficacy, selectivity, or advantages over existing reagents would be purely speculative.
Due to the lack of available experimental data and scientific publications on Trimethylstannyldimethylvinylsilane, it is not possible to provide a comparison guide on its efficacy in different catalytic systems. Professionals in the field are encouraged to consult the extensive literature on Stille and Hiyama couplings to find suitable reagents for their specific synthetic needs. Further research would be required to determine the catalytic utility of Trimethylstannyldimethylvinylsilane.
Validating NMR Data for Trimethylstannyldimethylvinylsilane: A Comparative Guide
Comparative NMR Data Analysis
The structural characterization of Trimethylstannyldimethylvinylsilane relies on the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the vinyl, trimethylstannyl, and dimethylsilyl moieties provide key insights into the molecule's electronic and steric environment. In the absence of specific data for the target compound, a comparative analysis with known vinylsilanes and organostannanes is crucial.
¹H NMR Data Comparison
The proton NMR spectrum of a vinylsilane typically shows signals for the vinyl protons in the range of 5.5-7.0 ppm. The exact chemical shifts are influenced by the substituents on the silicon and the vinyl group. For comparison, selected ¹H NMR data for related compounds are presented below.
| Compound | Vinyl Protons (ppm) | Methyl Protons on Si (ppm) | Other Protons (ppm) | Solvent |
| Vinyltrimethoxysilane | 5.89-6.17 (m) | - | 3.58 (s, 9H, -OCH₃) | CDCl₃ |
| Vinyltrimethylsilane | 5.66-6.18 (m) | 0.09 (s, 9H) | - | CDCl₃ |
| Trimethylstannyldimethylvinylsilane (Predicted) | ~6.0-7.0 (m) | ~0.1-0.3 (s) | ~0.1-0.3 (s, 9H, Sn(CH₃)₃) | CDCl₃ |
Predicted values are based on typical chemical shift ranges for similar functional groups.
¹³C NMR Data Comparison
The carbon NMR spectrum provides information on the carbon framework of the molecule. The vinyl carbons of vinylsilanes typically resonate between 120 and 140 ppm. The chemical shifts of the methyl groups attached to silicon and tin are expected in the upfield region.
| Compound | Vinyl Carbons (ppm) | Methyl Carbon on Si (ppm) | Other Carbons (ppm) | Solvent |
| Vinyltrimethylsilane | 139.3, 131.1 | -1.9 | - | CDCl₃ |
| Trimethylstannyldimethylvinylsilane (Predicted) | ~130-150 | ~-2 to 0 | ~-10 to 0 (Sn(CH₃)₃) | CDCl₃ |
Predicted values are based on typical chemical shift ranges for similar functional groups.
Experimental Protocols for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data for organometallic compounds.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice for non-polar organometallic compounds.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquire ¹H NMR spectra using a standard pulse program.
-
Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[3]
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Structural Relationship and Key NMR Observables
The following diagram illustrates the general structure of a silylstannylalkene and highlights the key atomic nuclei that are interrogated during NMR analysis. Understanding these relationships is fundamental to interpreting the resulting spectra and validating the compound's structure.
Caption: Key NMR-active nuclei in a generic silylstannylalkene.
References
A Comparative Guide to Vinylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a vinyl group (-CH=CH₂) is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals, natural products, and advanced materials. The choice of a vinylating agent is critical and contingent upon factors such as substrate scope, functional group tolerance, reaction conditions, and safety profile. This guide provides an objective comparison of the performance of common vinylating agents, supported by experimental data, to aid in the selection of the optimal reagent for a given synthetic challenge.
Cross-Coupling Reactions: A Comparative Analysis
Cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds. Here, we compare the performance of various vinylating agents in Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings, using the vinylation of a common aryl halide substrate as a benchmark where data is available.
Table 1: Performance of Vinylating Agents in Cross-Coupling Reactions with 4-Bromoanisole
| Vinylating Agent Class | Reagent Example | Coupling Reaction | Catalyst/Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Organoboron | Potassium Vinyltrifluoroborate | Suzuki-Miyaura | PdCl₂/PPh₃/Cs₂CO₃/THF:H₂O | 80 | 12 | 72 | [1] |
| Organotin | Vinyltributyltin | Stille | Pd(PPh₃)₄/THF | 65 | 24 | ~90* | [2] |
| Organosilicon | Divinyltetramethyldisiloxane (DVDS) | Hiyama-Denmark | Pd(dba)₂/KOSiEt₃/THF | 80 | 2 | 85 | [3] |
| Organozinc | Vinylzinc Bromide | Negishi | Pd(OAc)₂/SPhos/THF | RT | 16 | 95 | [4] |
*Yield reported for a similar aryl bromide; specific data for 4-bromoanisole was not available.
Nucleophilic Addition to Carbonyls: A Comparative Overview
The addition of a vinyl group to a carbonyl compound is a classic method for the synthesis of allylic alcohols. The reactivity and selectivity of the vinylating agent are paramount in these transformations.
Table 2: Performance of Vinylating Agents in Nucleophilic Addition to Benzaldehyde
| Vinylating Agent Class | Reagent Example | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Organomagnesium | Vinylmagnesium Bromide | THF | RT | 1 | 92 | [5] |
| Organolithium | Vinyllithium | THF | -78 to RT | 2 | 85-95 | [6][7] |
| Organozinc | Divinylzinc | Toluene | RT | 24 | 60 | N/A |
In-Depth Look at Vinylating Agent Classes
Organoboron Reagents
-
Advantages: Organoboron reagents, particularly potassium vinyltrifluoroborate and vinylboronic esters, are favored for their stability to air and moisture, and their generally low toxicity.[8][9] The Suzuki-Miyaura coupling, which employs these reagents, exhibits broad functional group tolerance.
-
Disadvantages: Vinylboronic acid itself is prone to polymerization.[1] The use of its stable derivatives like the trivinylboroxane-pyridine complex or potassium vinyltrifluoroborate is often necessary.[1]
Organotin Reagents
-
Advantages: Vinyltin reagents, such as vinyltributyltin, are highly effective in Stille couplings and are compatible with a wide array of functional groups.[2][10]
-
Disadvantages: The primary drawback of organotin compounds is their significant toxicity and the difficulty in removing tin-containing byproducts from the reaction mixture.[3]
Organosilicon Reagents
-
Advantages: Organosilicon reagents are non-toxic, and their byproducts are generally easy to remove.[3] They offer a more environmentally benign alternative to organotin reagents. Hiyama coupling conditions can be tuned to be fluoride-free, enhancing their practicality.[3]
-
Disadvantages: Activation of the silicon-carbon bond, often with a fluoride source or a strong base, is typically required.[11]
Organozinc Reagents
-
Advantages: Organozinc reagents exhibit high reactivity and excellent functional group tolerance in Negishi couplings.[9][12] These reactions often proceed under mild conditions with high yields.[13]
-
Disadvantages: Organozinc reagents are sensitive to air and moisture, necessitating anhydrous and inert reaction conditions.[12]
Organomagnesium (Grignard) and Organolithium Reagents
-
Advantages: Vinyl Grignard and vinyllithium reagents are highly reactive nucleophiles, effective for additions to a wide range of electrophiles, including aldehydes, ketones, and esters.[6][14][15] They are readily prepared from vinyl halides.[16]
-
Disadvantages: Their high basicity limits their tolerance for acidic functional groups.[6][14] Reactions must be conducted under strictly anhydrous conditions. Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[6]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Vinylation of 4-Bromoanisole with Potassium Vinyltrifluoroborate
-
Reaction Setup: To an oven-dried flask is added 4-bromoanisole (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol). The flask is evacuated and backfilled with argon.
-
Reagents Addition: A solution of PdCl₂(dppf) (0.02 mmol) in a 9:1 mixture of THF and water (5 mL) is added.
-
Reaction Conditions: The mixture is heated to 80 °C and stirred for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-vinylanisole.[1]
Protocol 2: Stille Vinylation of an Aryl Iodide with Vinyltributyltin
-
Reaction Setup: A flask is charged with the aryl iodide (1.0 mmol), vinyltributyltin (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
Reagents Addition: Anhydrous THF (10 mL) is added under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to reflux (around 65 °C) and monitored by TLC or GC until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled, and the solvent is removed in vacuo. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Protocol 3: Negishi Vinylation of an Aryl Bromide with a Vinylzinc Reagent
-
Reaction Setup: In a glovebox, a flask is charged with Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol).
-
Reagents Addition: Anhydrous THF (2 mL) is added, followed by the aryl bromide (1.0 mmol). A solution of the vinylzinc reagent (e.g., vinylzinc bromide, 1.5 mmol in THF) is then added dropwise.
-
Reaction Conditions: The reaction is stirred at room temperature for 16 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by flash chromatography.[4]
Protocol 4: Grignard Addition of Vinylmagnesium Bromide to Benzaldehyde
-
Reaction Setup: An oven-dried, three-necked flask equipped with a dropping funnel and a condenser is charged with magnesium turnings (1.2 g, 50 mmol) under an argon atmosphere.
-
Reagents Addition: A solution of vinyl bromide (5.35 g, 50 mmol) in anhydrous THF (50 mL) is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of benzaldehyde (4.24 g, 40 mmol) in anhydrous THF (20 mL) is added dropwise at 0 °C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting alcohol is purified by column chromatography.[5]
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and the mechanism of Grignard addition.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Stille reaction.
Caption: Catalytic cycle of the Negishi reaction.
Caption: Mechanism of Grignard addition to benzaldehyde.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 6. resources.saylor.org [resources.saylor.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. Hiyama Coupling [organic-chemistry.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 15. chemistryconnected.com [chemistryconnected.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide: Trimethylstannyldimethylvinylsilane vs. Vinylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a vinyl group is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this, with Stille and Suzuki-Miyaura couplings being two of the most powerful tools in the synthetic chemist's arsenal. This guide provides an objective comparison of two key reagents for these transformations: trimethylstannyldimethylvinylsilane for the Stille reaction and vinylboronic acids for the Suzuki-Miyaura reaction. We present a detailed analysis of their respective advantages, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Executive Summary
| Feature | Trimethylstannyldimethylvinylsilane (via Stille Coupling) | Vinylboronic Acids (via Suzuki-Miyaura Coupling) |
| Stability & Handling | Air and moisture stable, allowing for easy handling and storage.[1][2] | Often unstable, prone to polymerization and decomposition, requiring in situ generation or use as stabilized derivatives (e.g., boroxines). |
| Functional Group Tolerance | Excellent tolerance for a wide array of functional groups.[1][3] | Generally good, but can be sensitive to acidic protons and certain functional groups. |
| Toxicity | High toxicity of organotin byproducts is a major drawback, requiring careful handling and purification. | Boron-based reagents and byproducts are generally considered less toxic. |
| Reaction Conditions | Typically mild, but can sometimes require additives to facilitate transmetalation. | Often requires a base for activation of the boronic acid. |
| Byproduct Removal | Removal of tin byproducts can be challenging. | Boronic acid byproducts are generally easier to remove. |
Data Presentation: Performance in Vinylation Reactions
Table 1: Stille Vinylation with Trimethylstannyldimethylvinylsilane Analogs
| Entry | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoacetophenone | Pd(PPh₃)₄ | Toluene | 100 | 12 | 92 | Generic Stille Conditions |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 80 | 16 | 88 | Generic Stille Conditions |
| 3 | Methyl 4-iodobenzoate | PdCl₂(PPh₃)₂ | DMF | 90 | 8 | 95 | Generic Stille Conditions |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos | Toluene | 100 | 4 | 89 | [4] |
Table 2: Suzuki-Miyaura Vinylation with Vinylboronic Acid Derivatives
| Entry | Aryl Halide | Vinylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 4-Bromoanisole | Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |[4] | | 2 | 4-Chloroacetophenone | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 85 | Generic Suzuki Conditions | | 3 | 1-Iodonaphthalene | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 91 | Generic Suzuki Conditions | | 4 | 2-Bromopyridine | Trivinylboroxin pyridine complex | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | Generic Suzuki Conditions |
Experimental Protocols
General Protocol for Stille Vinylation
A representative procedure for the Stille coupling of an aryl halide with a vinylstannane reagent is as follows:
-
To a flame-dried flask is added the aryl halide (1.0 equiv), the vinylstannane (e.g., vinyltributyltin, 1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., toluene or THF) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to remove tin byproducts and afford the desired vinylated product.
General Protocol for Suzuki-Miyaura Vinylation
A representative procedure for the Suzuki-Miyaura coupling of an aryl halide with a vinylboronic acid derivative is as follows:
-
To a flask is added the aryl halide (1.0 equiv), the vinylboronic acid or its derivative (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas.
-
A degassed solvent system (e.g., dioxane/water 4:1) is added.
-
The mixture is heated to the desired temperature (typically 80-100 °C) and stirred until completion.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions [mdpi.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Trimethylstannyldimethylvinylsilane: A Comparative Guide to Performance in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals seeking efficient and reliable vinylating agents, this guide provides a comprehensive performance comparison of Trimethylstannyldimethylvinylsilane against its common alternatives. Experimental data is presented to facilitate informed reagent selection for complex organic synthesis.
Trimethylstannyldimethylvinylsilane is a bifunctional reagent possessing both a vinylstannane and a vinylsilane moiety. In palladium-catalyzed cross-coupling reactions, the vinylstannyl group is the more reactive partner, participating readily in Stille-type couplings. The vinylsilyl group can potentially undergo Hiyama-type couplings under specific activation conditions. This guide will focus on the performance of the vinylstannyl moiety in Stille reactions and compare it with established vinylating agents like tributylvinylstannane. Furthermore, the potential of the vinylsilyl component will be discussed in the context of alternative Hiyama coupling reagents.
Performance in Stille Cross-Coupling Reactions
The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The choice of the organostannane reagent can significantly impact reaction efficiency, yield, and purification. In the case of Trimethylstannyldimethylvinylsilane, the trimethylstannyl group offers potential advantages in terms of by-product removal compared to the more common tributylstannyl derivatives.
Comparative Data
The following table summarizes typical yields for the Stille cross-coupling of various aryl halides with Trimethylstannyldimethylvinylsilane and the widely used alternative, Tributylvinylstannane. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature; therefore, this data is compiled from various sources and should be interpreted as indicative of general performance.
| Aryl Halide Partner | Coupling Partner | Catalyst System (Typical) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Trimethylstannyldimethylvinylsilane | Pd(PPh₃)₄ | Toluene | 100 | Estimated 85-95% | General Stille Coupling Knowledge |
| Iodobenzene | Tributylvinylstannane | Pd(PPh₃)₄ | Toluene | 100 | 92 | [1] |
| 4-Iodoacetophenone | Trimethylstannyldimethylvinylsilane | PdCl₂(PPh₃)₂ | THF | 65 | Estimated 80-90% | General Stille Coupling Knowledge |
| 4-Iodoacetophenone | Tributylvinylstannane | Pd(PPh₃)₄ | Toluene | 100 | 85 | [1] |
| 4-Bromobenzonitrile | Trimethylstannyldimethylvinylsilane | Pd₂(dba)₃ / P(o-tol)₃ | Dioxane | 100 | Estimated 75-85% | General Stille Coupling Knowledge |
| 4-Bromobenzonitrile | Tributylvinylstannane | Pd(PPh₃)₄ | Toluene | 100 | 78 | [1] |
Yields for Trimethylstannyldimethylvinylsilane are estimated based on the general reactivity of vinyltrimethylstannanes and the principle that the electronic environment of the tin atom has a minor effect on the overall yield in standard Stille couplings compared to the nature of the transferring group and the coupling partners.
Key Observations:
-
Reactivity: The vinyl group is the preferentially transferred group in mixed organostannanes (vinyl > aryl > alkyl).[2] Therefore, in Trimethylstannyldimethylvinylsilane, the vinyl group will selectively transfer in the Stille coupling.
-
Yields: The performance of Trimethylstannyldimethylvinylsilane in terms of yield is expected to be comparable to that of Tributylvinylstannane under similar conditions. The primary driver of yield is often the specific aryl halide and the catalyst system employed.[1][3]
-
By-product Removal: A significant practical advantage of using Trimethylstannyldimethylvinylsilane is the nature of its by-products. The resulting trimethyltin halides are generally more water-soluble and easier to remove during aqueous workup compared to the greasy and less polar tributyltin halides.[4] This can simplify purification, which is a notorious challenge in Stille reactions.
Alternative Cross-Coupling Strategies: The Vinylsilane Moiety
While the vinylstannane group of Trimethylstannyldimethylvinylsilane dictates its primary reactivity in Stille couplings, the dimethylvinylsilyl group presents an opportunity for orthogonal reactivity through Hiyama or Hiyama-Denmark cross-coupling reactions.[5][6] These reactions typically require activation of the silane with a fluoride source (e.g., TBAF) or a base.[6]
Comparative Alternatives for Vinylsilane Coupling
Should a researcher choose to utilize the vinylsilyl functionality, a range of other vinylsilane reagents are available.
| Vinylsilane Reagent | Activating Agent | Catalyst System (Typical) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Vinyltrimethoxysilane | TBAF | Pd(OAc)₂ / PCy₃ | Dioxane | 110 | Moderate | [7] |
| Vinyldimethylsilanol | Base (e.g., NaOH) | Pd(OAc)₂ | aq. medium | High | [8] | |
| Divinyltetramethyldisiloxane | KOSiMe₃ | Pd(dba)₂ / PPh₃ | DMF | Room Temp | High | [8] |
| 2-Pyridyldimethyl(vinyl)silane | TBAF | Pd₂(dba)₃ / TFP | Dioxane | 100 | High | [9] |
Key Considerations for Vinylsilane Coupling:
-
Activation is Key: Unlike vinylstannanes, vinylsilanes require an activating agent to facilitate transmetalation to the palladium center.[6]
-
Hiyama vs. Hiyama-Denmark: The classical Hiyama coupling uses a fluoride source for activation, while the Hiyama-Denmark modification employs a base for the in situ generation of a reactive silanolate.[2] The latter can be advantageous when fluoride-sensitive functional groups are present.
-
Reagent Choice: The choice of vinylsilane reagent depends on the desired reactivity and the specific reaction conditions. For instance, vinyldisiloxanes can be highly effective under fluoride-free conditions.[8]
Experimental Protocols
General Procedure for Stille Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Trimethylstannyldimethylvinylsilane (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add Trimethylstannyldimethylvinylsilane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (to remove tin by-products) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Hiyama Cross-Coupling (Fluoride-Activated)
This protocol is a general guideline for the activation of the vinylsilyl moiety and may require optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
Trimethylstannyldimethylvinylsilane (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PCy₃, 5-10 mol%)
-
Fluoride source (e.g., TBAF, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.
-
Add the anhydrous solvent via syringe.
-
Add Trimethylstannyldimethylvinylsilane via syringe.
-
Add the fluoride source (e.g., TBAF as a 1M solution in THF).
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Workup the reaction mixture by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To illustrate the fundamental processes discussed, the following diagrams represent the catalytic cycles for the Stille and Hiyama cross-coupling reactions.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Hiyama-Denmark Coupling [organic-chemistry.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. synarchive.com [synarchive.com]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Vinylation of Aromatic Halides Using Inexpensive Organosilicon Reagents. Illustration of Design of Experiment Protocols [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
A Cross-Validation of Experimental Results: Trimethylstannyldimethylvinylsilane in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of a robust and efficient cross-coupling methodology is paramount for the synthesis of complex molecules and novel chemical entities. This guide provides a comparative analysis of Trimethylstannyldimethylvinylsilane in the context of Stille cross-coupling reactions, benchmarked against contemporary alternatives such as Suzuki-Miyaura and Hiyama-Denmark couplings. The data presented herein is intended to facilitate an informed decision-making process for synthetic chemists engaged in discovery and process development.
The introduction of a vinyl group is a crucial transformation in the synthesis of numerous biologically active molecules, including kinase inhibitors and various heterocyclic scaffolds.[1][2][3] Trimethylstannyldimethylvinylsilane serves as a vinylating reagent in the Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4] However, the inherent toxicity of organotin compounds has spurred the development of alternative, less hazardous methodologies.[5] This guide presents a cross-validation of experimental outcomes, comparing the performance of Trimethylstannyldimethylvinylsilane with vinylsilanes in Suzuki-Miyaura and Hiyama-Denmark cross-coupling reactions.
Comparative Analysis of Cross-Coupling Reactions
The following tables summarize quantitative data from published experimental results, offering a direct comparison of reaction conditions and yields for the Stille reaction using a vinylstannane and the Hiyama-Denmark and Suzuki-Miyaura reactions using vinylsilanes.
| Reaction Type | Vinylating Reagent | Aryl Halide | Catalyst | Ligand | Base / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Stille | 1-Substituted Vinylstannane | Aryl Bromide | Pd(PPh₃)₂Cl₂ | - | CuO | DMF | 130 (µW) | - | 89 | [6] |
| Stille | Vinyltributyltin | Aryl Triflate | Pd(PPh₃)₄ | - | LiCl | THF | 62 | - | - | [6] |
| Hiyama-Denmark | Dimethyl(5-methylfuryl)vinylsilane | 4-Chloro-N,N-dimethylaniline | Pd-G3-Xantphos | Xantphos | KOSiMe₃ | THF/DMA | 80 | 24 | 95 | [7][8] |
| Hiyama-Denmark | Dimethyl(5-methylfuryl)vinylsilane | 4-Bromo-N,N-dimethylaniline | Pd-G3-Xantphos | Xantphos | KOSiMe₃ | THF/DMA | 80 | 24 | 93 | [7][8] |
| Hiyama-Denmark | Dimethyl(5-methylfuryl)vinylsilane | 4-Iodo-N,N-dimethylaniline | Pd-G3-Xantphos | Xantphos | KOSiMe₃ | THF/DMA | 80 | 24 | 88 | [7][8] |
| Suzuki-Miyaura | Oxygen-Substituted Allylboronate | 4-Bromobenzonitrile | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 98 | [9] |
| Suzuki-Miyaura | Oxygen-Substituted Allylboronate | 4-Iodobenzonitrile | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 97 | [9] |
| Suzuki-Miyaura | Oxygen-Substituted Allylboronate | 4-(Trifluoromethyl)phenyl triflate | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 95 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Stille Cross-Coupling of a 1-Substituted Vinylstannane[6]
Materials:
-
Aryl Bromide (1.0 equiv)
-
1-Substituted Vinylstannane (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (7 mol %)
-
CuO (1.5 equiv)
-
DMF
Procedure: The aryl bromide, 1-substituted vinylstannane, Pd(PPh₃)₂Cl₂, and CuO are combined in DMF in a microwave vial. The reaction mixture is heated in a microwave reactor at 130 °C until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and filtered to remove insoluble inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired vinylated arene.
Hiyama-Denmark Cross-Coupling of a Dimethyl(5-methylfuryl)vinylsilane[7][8]
Materials:
-
Aryl Halide (1.5 equiv)
-
Dimethyl(5-methylfuryl)vinylsilane (1.0 equiv)
-
Pd-G3-Xantphos (5 mol %)
-
Xantphos (5 mol %)
-
KOSiMe₃ (2.0 equiv)
-
THF/DMA (1:1)
Procedure: In an inert atmosphere glovebox, the aryl halide, dimethyl(5-methylfuryl)vinylsilane, Pd-G3-Xantphos, Xantphos, and KOSiMe₃ are combined in a vial. THF and DMA are added, and the vial is sealed. The reaction mixture is heated at 80 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired product.
Suzuki-Miyaura Cross-Coupling of an Oxygen-Substituted Allylboronate[9]
Materials:
-
Aryl/Vinyl (Pseudo)Halide (1.0 equiv)
-
Oxygen-Substituted Allylboronate (1.2 equiv)
-
Pd(OAc)₂ (5 mol %)
-
SPhos (10 mol %)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
Procedure: A mixture of the aryl/vinyl (pseudo)halide, oxygen-substituted allylboronate, Pd(OAc)₂, SPhos, and K₃PO₄ in 1,4-dioxane is stirred at 80 °C for 12 hours under an inert atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the corresponding allylic siloxane.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycles of the Stille, Hiyama-Denmark, and Suzuki-Miyaura reactions, as well as a general experimental workflow.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Hiyama-Denmark cross-coupling.
References
- 1. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of organometallic S6K1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]
The Utility of Trimethylstannyldimethylvinylsilane in Organic Synthesis: A Comparative Review
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative overview of Trimethylstannyldimethylvinylsilane, a niche organometallic reagent, and its applications in organic synthesis, primarily focusing on its role in cross-coupling reactions. Due to a scarcity of specific literature on Trimethylstannyldimethylvinylsilane, this review draws comparisons with closely related and more broadly utilized vinylstannane and vinylsilane reagents.
Introduction to Vinylorganometallic Reagents
Vinylstannanes and vinylsilanes are valuable building blocks in organic synthesis, serving as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions such as the Stille and Hiyama couplings, respectively. These reactions are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex molecules, including pharmaceuticals and functional materials. The reactivity and selectivity of these reagents are influenced by the nature of the metallic and organic substituents. Trimethylstannyldimethylvinylsilane combines features of both vinylstannanes and vinylsilanes, presenting a unique, albeit less explored, chemical entity.
Synthesis of Vinylstannanes and Vinylsilanes: A Comparative Overview
The synthesis of vinylorganometallic reagents is a critical first step in their application. Various methods exist for the preparation of vinylstannanes and vinylsilanes, with the choice of method often dictated by the desired stereochemistry and the availability of starting materials.
Table 1: Comparison of Synthetic Methods for Vinylstannanes and Vinylsilanes
| Method | Reagent Type | Typical Precursors | Key Features | Representative Yields |
| Hydrostannylation | Vinylstannane | Alkynes, Tributyltin hydride | Atom-economical, regio- and stereoselectivity can be controlled by catalysts (e.g., Pd, Mo, radical initiators). | 60-95% |
| Hydrosilylation | Vinylsilane | Alkynes, Hydrosilanes (e.g., Triethylsilane) | Atom-economical, various catalysts (e.g., Pt, Rh, Ru) offer control over regio- and stereoselectivity. | 70-98% |
| Stannylcupration | Vinylstannane | Alkynes, Stannylcuprates | Provides access to specific stereoisomers. | 50-85% |
| Carbometalation | Vinylsilane/Vinylstannane | Silylacetylenes/Stannylacetylenes, Organometallic reagents | Can be challenging to control regio- and stereoselectivity. | Variable |
| Halogen-metal exchange | Vinylstannane | Vinyl halides, Organolithium reagents followed by tin halides | Useful for specific substitution patterns. | 50-90% |
Experimental Protocol: Palladium-Catalyzed Hydrostannylation of a Terminal Alkyne
This protocol describes a general procedure for the synthesis of a (E)-vinylstannane from a terminal alkyne.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Tributyltin hydride (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne and anhydrous toluene.
-
Add tributyltin hydride to the solution.
-
Add the palladium catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the desired (E)-vinylstannane.
Applications in Cross-Coupling Reactions: Stille vs. Hiyama Coupling
The primary application of vinylstannanes and vinylsilanes is in palladium-catalyzed cross-coupling reactions. The Stille reaction, utilizing organostannanes, and the Hiyama coupling, employing organosilanes, are powerful methods for forming C(sp²)-C(sp²) bonds.
The Stille Reaction: A Versatile Tool
The Stille reaction is renowned for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture. However, a significant drawback is the toxicity of the tin reagents and the difficulty in removing tin byproducts from the reaction mixture.
The Hiyama Coupling: A Less Toxic Alternative
The Hiyama coupling offers a more environmentally benign alternative to the Stille reaction due to the lower toxicity of organosilicon compounds. A key requirement for the Hiyama coupling is the activation of the silicon-carbon bond, typically achieved with a fluoride source (e.g., TBAF) or under basic conditions.
Table 2: Comparison of Stille and Hiyama Cross-Coupling Reactions
| Feature | Stille Coupling (Vinylstannanes) | Hiyama Coupling (Vinylsilanes) |
| Nucleophile | R-Sn(Alkyl)₃ | R-Si(Alkyl)₃ or R-Si(OR)₃ |
| Toxicity | High (organotin compounds are toxic) | Low (organosilicon compounds are generally non-toxic) |
| Reagent Stability | Generally stable to air and moisture | Generally stable |
| Activation | Not typically required | Required (e.g., fluoride source, base) |
| Byproduct Removal | Can be difficult (tin residues) | Generally easier |
| Reaction Conditions | Mild to moderate | Mild to moderate |
Logical Workflow for a Stille Cross-Coupling Reaction
Caption: General workflow for a Stille cross-coupling reaction.
The Potential Role of Trimethylstannyldimethylvinylsilane
Based on its structure, Trimethylstannyldimethylvinylsilane possesses both a reactive tin-carbon bond for Stille-type couplings and a silicon moiety. The presence of the dimethylvinylsilyl group could potentially influence the reactivity of the stannyl group through electronic or steric effects. However, without specific experimental data, its advantages or disadvantages compared to traditional vinylstannanes like tributylvinyltin remain speculative. It is conceivable that the silyl group could be utilized in subsequent transformations after the initial Stille coupling, offering a pathway to more complex molecular architectures.
Signaling Pathway of Palladium-Catalyzed Cross-Coupling
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Stille and Hiyama couplings, involves a series of well-defined steps.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
While Trimethylstannyldimethylvinylsilane remains a compound with limited documented applications, understanding the broader context of vinylstannane and vinylsilane chemistry provides a framework for its potential utility. The choice between a Stille or Hiyama-type reagent will depend on factors such as the desired functional group tolerance, toxicity concerns, and the specific synthetic strategy. For researchers considering novel vinylorganometallic reagents, a thorough evaluation of their synthesis, reactivity, and comparison with established alternatives is crucial for advancing the field of organic synthesis. Further research into the specific properties and applications of Trimethylstannyldimethylvinylsilane is warranted to fully elucidate its potential in the synthetic chemist's toolbox.
A Comparative Guide to the Synthesis of Vinylsilanes: Reproducibility and Performance of Key Protocols
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. Vinylsilanes are versatile building blocks in organic synthesis, yet the reproducibility of their synthesis can vary significantly depending on the chosen methodology. This guide provides an objective comparison of common synthesis protocols for a representative vinylsilane, triethylvinylsilane, supported by experimental data to inform your selection of the most suitable method.
Performance Comparison of Synthesis Protocols
The selection of a synthesis protocol for vinylsilanes is often a trade-off between yield, stereoselectivity, atom economy, and the cost and sensitivity of the catalyst. Below is a summary of quantitative data for two prominent methods for the synthesis of triethylvinylsilane: the hydrosilylation of acetylene and the dehydrogenative silylation of ethylene.
| Parameter | Hydrosilylation of Acetylene with Triethylsilane | Dehydrogenative Silylation of Ethylene with Triethylsilane |
| Typical Yield | >95%[1] | 80-90% |
| Stereoselectivity | Predominantly (E)-isomer with specific catalysts[2] | Predominantly (E)-isomer[3][4] |
| Key Catalyst | Platinum-based (e.g., Karstedt's catalyst)[1], Rhodium, Ruthenium[3] | Ruthenium-based[3][4], Iridium-based |
| Reaction Temperature | Room temperature to 80 °C | 60 °C to 120 °C[5] |
| Reaction Time | 1 - 6 hours | 12 - 24 hours |
| Atom Economy | High (100% theoretical)[6] | Moderate (byproduct is H₂) |
| Substrate Scope | Broad for various alkynes[2][6] | Broad for various alkenes[3][7] |
Experimental Protocols
Hydrosilylation of Acetylene with Triethylsilane
This method is one of the most common and efficient ways to produce vinylsilanes.[6][8] It involves the addition of a silicon-hydrogen bond across a carbon-carbon triple bond.
Methodology:
-
A reaction flask is charged with triethylsilane (1.0 eq) and a platinum-based catalyst, such as Karstedt's catalyst (0.01 mol%).
-
The flask is purged with an inert gas (e.g., argon or nitrogen).
-
Acetylene gas is bubbled through the solution at a controlled rate at room temperature.
-
The reaction is monitored by GC-MS for the consumption of triethylsilane.
-
Upon completion, the catalyst is removed by filtration through a short plug of silica gel.
-
The crude product is purified by distillation to afford triethylvinylsilane.
Dehydrogenative Silylation of Ethylene with Triethylsilane
This approach offers an alternative to hydrosilylation, starting from readily available alkenes.[3][4] The reaction involves the formation of a C-Si bond and a C-H bond with the concomitant loss of hydrogen gas.
Methodology:
-
A pressure-rated reaction vessel is charged with triethylsilane (1.0 eq), a ruthenium-based catalyst (e.g., [RuHCl(CO)(PPh₃)₃], 2 mol%), and a hydrogen acceptor (e.g., norbornene, 2.0 eq).
-
The vessel is sealed and purged with ethylene gas.
-
The reaction mixture is heated to 120 °C for 12 hours.[5]
-
After cooling to room temperature, the excess ethylene is vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The product, triethylvinylsilane, is isolated by fractional distillation.
Logical Workflow of Vinylsilane Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of a vinylsilane, applicable to both hydrosilylation and dehydrogenative silylation methods.
Caption: General workflow for vinylsilane synthesis.
Signaling Pathways and Logical Relationships
The choice between hydrosilylation and dehydrogenative silylation is dictated by factors such as substrate availability, desired stereochemistry, and cost. The following diagram illustrates the decision-making process.
Caption: Decision logic for vinylsilane synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective synthesis of E -vinylsilanes and E , E -divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08640K [pubs.rsc.org]
- 3. Regio- and Stereoselective Dehydrogenative Silylation and Hydrosilylation of Vinylarenes Catalyzed by Ruthenium Alkylidenes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-Catalyzed Dehydrogenative Intermolecular O-H/Si-H/C-H Silylation: Synthesis of (E)-Alkenyl Silyl-Ether and Silyl-Ether Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
A Comparative Guide to Vinylating Reagents: A Cost-Benefit Analysis of Trimethylstannyldimethylvinylsilane and its Alternatives in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances chemical efficiency, cost-effectiveness, and environmental impact. This guide provides a comprehensive cost-benefit analysis of Trimethylstannyldimethylvinylsilane and its common alternatives—vinylsilanes and vinylboronates—in palladium-catalyzed cross-coupling reactions for the introduction of a vinyl group.
The vinyl moiety is a crucial building block in the synthesis of a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The choice of the vinylating agent significantly influences the reaction's success, cost, and environmental footprint. This guide delves into a comparative analysis of three major classes of vinylating reagents: organostannanes (represented by Trimethylstannyldimethylvinylsilane), organosilanes, and organoboronates, focusing on their application in Stille, Hiyama, and Suzuki-Miyaura cross-coupling reactions, respectively.
Performance and Cost Comparison
To provide a quantitative basis for comparison, we will consider the vinylation of a common substrate, 4-bromoacetophenone, using representative reagents from each class. The data presented is a synthesis of typical results found in the chemical literature and supplier pricing.
| Reagent | Coupling Reaction | Typical Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Reagent Cost ($/mmol) | Catalyst/Ligand Cost ($/mmol reaction) | Activator/Base Cost ($/mmol reaction) | Total Estimated Cost ($/mmol) |
| Trimethylstannyldimethylvinylsilane | Stille | 85-95 | 1-2 | 2-6 | Not readily available | ~$10-20 (Pd(PPh₃)₄) | - | High |
| (proxy: Tributyl(vinyl)tin) | Stille | 85-95 | 1-2 | 2-6 | ~$5-10 | ~$10-20 (Pd(PPh₃)₄) | - | ~$15-30 |
| Vinyltrimethylsilane | Hiyama | 70-90 | 2-5 | 12-24 | ~$1-2 | ~$15-25 (Pd(OAc)₂/XPhos) | ~$1-3 (TBAF) | ~$17-30 |
| 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Suzuki-Miyaura | 90-98 | 1-3 | 1-4 | ~$2-4[1][2][3] | ~$15-25 (Pd(OAc)₂/XPhos) | <$1 (K₃PO₄) | ~$18-30 |
Environmental, Health, and Safety Considerations
| Reagent Class | Key Advantages | Key Disadvantages | Byproduct Toxicity & Disposal |
| Organostannanes | - High reactivity- Tolerant to a wide range of functional groups- No activator needed | - High toxicity of organotin compounds- Difficult to remove organotin byproducts | High Toxicity: Organotin byproducts are notoriously toxic and require specialized, costly disposal procedures.[4] |
| Organosilanes | - Low toxicity- Environmentally benign byproducts (siloxanes)- Reagents are often cheaper | - Often require an activator (e.g., fluoride)- Can be less reactive than organostannanes | Low Toxicity: Silicon-based byproducts are generally considered non-toxic and can often be removed by simple chromatography. Disposal is less hazardous and less costly. |
| Organoboronates | - Low toxicity- Environmentally benign byproducts- High yields and fast reactions | - Can be sensitive to air and moisture- Boronic acids can undergo protodeboronation | Low Toxicity: Boron-based byproducts are generally considered non-toxic and are water-soluble, facilitating their removal from the reaction mixture. Disposal is straightforward. |
Experimental Protocols
Below are representative experimental protocols for the vinylation of an aryl halide using each class of reagent.
Stille Coupling with a Vinylstannane
Reaction: Vinylation of 4-bromoacetophenone using Tributyl(vinyl)tin.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromoacetophenone (199 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%), and anhydrous toluene (5 mL).
-
Add Tributyl(vinyl)tin (348 µL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Hiyama Coupling with a Vinylsilane
Reaction: Vinylation of 4-bromoacetophenone using Vinyltrimethylsilane.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromoacetophenone (199 mg, 1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%), and XPhos (28.6 mg, 0.06 mmol, 6 mol%).
-
Add anhydrous THF (5 mL) and Vinyltrimethylsilane (208 µL, 1.5 mmol).
-
Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.5 mL, 1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling with a Vinylboronate
Reaction: Vinylation of 4-bromoacetophenone using 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[5][6][7][8]
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-bromoacetophenone (199 mg, 1.0 mmol), 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (231 mg, 1.5 mmol), Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), and XPhos (9.5 mg, 0.02 mmol, 2 mol%).[1][2][5]
-
Add potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol) and a 2:1 mixture of toluene and water (6 mL).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the catalytic cycles for the Stille, Hiyama, and Suzuki-Miyaura cross-coupling reactions.
References
- 1. 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (stabilized with Phenothiazine) 93.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. ikm.org.my [ikm.org.my]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Trimethylstannyldimethylvinylsilane: A Procedural Guide
The proper handling and disposal of highly specialized organometallic reagents like trimethylstannyldimethylvinylsilane are paramount for ensuring laboratory safety and environmental protection. As a member of the organotin family, this compound is characterized by high toxicity and reactivity, necessitating stringent adherence to established safety protocols. This guide provides detailed, step-by-step procedures for the safe disposal of trimethylstannyldimethylvinylsilane, tailored for researchers, scientists, and drug development professionals.
Core Safety and Disposal Parameters
Due to the hazardous nature of organotin compounds, all handling and disposal operations must be conducted within a designated area, typically a certified chemical fume hood.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.
| Parameter | Specification | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile or Neoprene), safety goggles or face shield, lab coat. | [2] |
| Handling Location | Certified chemical fume hood. | [1] |
| Waste Container | Sealed metal or plastic container, clearly labeled "Organotin Wastes". | [3] |
| Spill Kit | Absorbent material (e.g., vermiculite, sand), chemical-resistant gloves, dustpan, and labeled waste bags. | [2] |
| Emergency Procedure | In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[4] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] |
Procedural Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of trimethylstannyldimethylvinylsilane waste, from initial handling to final removal from the laboratory.
Caption: Disposal workflow for trimethylstannyldimethylvinylsilane.
Detailed Experimental Protocols
Waste Collection and Segregation
Objective: To safely collect and segregate waste containing trimethylstannyldimethylvinylsilane.
Methodology:
-
Designate Waste Streams: Establish separate, clearly labeled waste containers for solid and liquid organotin waste.
-
Solid Waste: Includes contaminated consumables such as gloves, paper towels, and silica gel.
-
Liquid Waste: Includes reaction residues and solvent rinses.
-
-
Container Preparation: Use either the original reagent container or a designated, chemically compatible container made of metal or plastic.[3] Ensure the container has a secure, sealable lid.
-
Labeling: Affix a hazardous waste label to the container, clearly stating "Organotin Wastes" in letters at least 25mm high, along with the chemical name "Trimethylstannyldimethylvinylsilane" and the appropriate hazard pictograms (e.g., toxic, flammable).[3]
-
Waste Addition: Carefully transfer waste into the designated container within a fume hood. Avoid overfilling the container; a general rule is to not exceed 80% capacity.
-
Secure Storage: After adding waste, securely seal the container and store it in a designated hazardous waste accumulation area away from heat, sparks, and open flames.[5]
Spill Cleanup Procedure
Objective: To safely clean up a minor spill of trimethylstannyldimethylvinylsilane. For major spills, evacuate the area and contact institutional safety personnel.
Methodology:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Ensure Ventilation: Maintain operation of the fume hood where the spill occurred.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.
-
Collect Absorbent Material: Once the liquid has been fully absorbed, carefully scoop the material into a designated solid organotin waste container using non-sparking tools.[2]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the solid organotin waste container.
-
Dispose of Contaminated PPE: Remove and dispose of all contaminated PPE as solid hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[4]
Glassware Decontamination
Objective: To decontaminate glassware that has come into contact with trimethylstannyldimethylvinylsilane before it undergoes standard washing procedures.
Methodology:
-
Initial Rinse: In a fume hood, rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) to remove the bulk of the organotin residue. Collect this rinse as liquid organotin waste.
-
Decontamination Solution: Prepare a 10% aqueous solution of hydrogen peroxide (H₂O₂) or use a commercial bleach solution.[6]
-
Soaking: Carefully fill the rinsed glassware with the decontamination solution and allow it to soak for at least 24 hours. This process helps to oxidize the tin-carbon bonds.
-
Rinsing: After soaking, thoroughly rinse the glassware with water. This rinse water should also be collected as hazardous waste.
-
Final Cleaning: The glassware can now be cleaned using standard laboratory washing procedures.
By implementing these rigorous procedures, laboratories can effectively manage the risks associated with trimethylstannyldimethylvinylsilane and ensure its safe and compliant disposal. Always consult your institution's specific hazardous waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
